6-Chloro-2-Naphthylsulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-chloronaphthalene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFIYGSJZIICOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442839 | |
| Record name | 6-Chloro-2-Naphthylsulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102153-63-9 | |
| Record name | 6-Chloro-2-naphthalenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102153-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-Naphthylsulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloronaphthalene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Chloro-2-Naphthylsulfonyl Chloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-Naphthylsulfonyl Chloride is a versatile bifunctional molecule utilized as a key intermediate in organic synthesis. Its structure, featuring a naphthalene core with both a reactive sulfonyl chloride and a chloro substituent, allows for its incorporation into a diverse range of complex molecules. This technical guide provides an in-depth overview of its chemical properties, primary research applications, detailed experimental protocols, and relevant biological pathway interactions, serving as a comprehensive resource for professionals in chemical research and drug development. The primary application of this compound lies in its use as a building block for the synthesis of sulfonamides and as a precursor in the development of targeted therapeutics, notably β3-adrenergic receptor antagonists.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | 6-chloronaphthalene-2-sulfonyl chloride |
| CAS Number | 102153-63-9 |
| Molecular Formula | C₁₀H₆Cl₂O₂S |
| Molecular Weight | 261.12 g/mol |
| Appearance | Solid |
| SMILES string | Clc1ccc2cc(ccc2c1)S(Cl)(=O)=O |
| InChI key | IYFIYGSJZIICOZ-UHFFFAOYSA-N |
Core Research Applications
Synthesis of Sulfonamides
The most prevalent application of this compound in research is in the synthesis of N-substituted sulfonamides. The highly reactive sulfonyl chloride group readily undergoes nucleophilic attack by primary and secondary amines to form a stable sulfonamide linkage. This reaction is fundamental in medicinal chemistry as the sulfonamide moiety is a key pharmacophore in a wide array of therapeutic agents.
A general workflow for the synthesis of sulfonamides using this compound is depicted below.
An In-depth Technical Guide to 6-Chloro-2-Naphthylsulfonyl Chloride: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 6-Chloro-2-Naphthylsulfonyl Chloride. This compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other derivatives with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physical and chemical characteristics, spectroscopic profile, synthesis, and reactivity. It also explores its potential, though not yet fully established, role in the development of modulators for biological targets such as the β-3 adrenergic receptor. Detailed experimental protocols and safety information are also included to facilitate its use in a research and development setting.
Chemical Properties and Structure
This compound is a sulfonyl chloride derivative of naphthalene, characterized by the presence of a chlorine atom on the naphthalene ring.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below. The compound is a solid at room temperature and is generally insoluble in water but soluble in several organic solvents.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆Cl₂O₂S | [2] |
| Molecular Weight | 261.12 g/mol | [2] |
| CAS Number | 102153-63-9 | [3] |
| Appearance | White to off-white or gray to brownish-yellow crystalline powder | [3] |
| Melting Point | 108-110 °C | [4] |
| Boiling Point | 402.9 ± 20.0 °C (Predicted) | [4] |
| Solubility | Insoluble in water; Soluble in chloroform, dimethylformamide, and dichloromethane. | [3] |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. | [4] |
Structural Information
The structure of this compound consists of a naphthalene ring system substituted at the 2-position with a sulfonyl chloride group (-SO₂Cl) and at the 6-position with a chlorine atom.
Molecular Structure:
References
6-Chloro-2-Naphthylsulfonyl Chloride: A Technical Guide for Researchers
CAS Number: 102153-63-9
This technical guide provides an in-depth overview of 6-Chloro-2-Naphthylsulfonyl Chloride, a key intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its use, and illustrates relevant chemical and biological pathways.
Core Compound Data
This compound is a versatile sulfonyl chloride derivative of naphthalene. Its chemical structure, featuring a reactive sulfonyl chloride group on a chlorinated naphthalene scaffold, makes it a valuable building block in organic synthesis.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆Cl₂O₂S | [1][2][3] |
| Molecular Weight | 261.12 g/mol | [1][2][3] |
| Appearance | White to off-white or slightly yellow solid/powder | [1][2] |
| Melting Point | 108 °C | [1][4] |
| Boiling Point | 402.9 ± 20.0 °C (Predicted) | [1][4] |
| Density | 1.516 ± 0.06 g/cm³ (Predicted) | [1][4] |
| Solubility | Soluble in N,N-Dimethylformamide, methanol, chloroform, and dichloromethane; Sparingly soluble in glacial acetic acid; Practically insoluble in water. | [1][4] |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C. | [1][2] |
Identification and Chemical Descriptors
| Identifier | Value | Source(s) |
| CAS Number | 102153-63-9 | [1][2][3] |
| InChI | InChI=1S/C10H6Cl2O2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H | [1][2] |
| InChI Key | IYFIYGSJZIICOZ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)C=C1Cl | [2] |
| PubChem CID | 10635129 | [2] |
| DSSTox ID | DTXSID90442839 | [4] |
Applications in Research and Drug Discovery
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its applications span various fields:
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of pharmacologically active compounds. Notably, it is a building block for the preparation of β-3 adrenergic receptor modulators, which are investigated for the treatment of conditions like heart failure.[5]
-
Dye and Fluorescent Probe Synthesis: The naphthalene core of this molecule provides inherent fluorescent properties, making it a suitable starting material for the development of fluorescent dyes and probes.[1] These probes can be used for various bio-imaging and analytical applications.
-
Organic Synthesis: The reactive sulfonyl chloride group readily undergoes nucleophilic substitution reactions, particularly with amines to form stable sulfonamides.[1] This reactivity makes it a versatile reagent in multi-step organic syntheses.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Synthesis of this compound
A detailed, multi-step synthesis protocol has been described, starting from 2-amino-6-chloronaphthalene. The process involves diazotization, followed by a copper-catalyzed reaction and subsequent treatment with phosphorus pentachloride (PCl₅).
Materials:
-
2-amino-6-chloronaphthalene
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Potassium hydroxide (KOH)
-
Phosphorus pentachloride (PCl₅)
-
Chloroform (CHCl₃)
-
Hexane
-
Silica Gel for chromatography
Procedure:
-
Diazotization: A suspension of 2-amino-6-chloronaphthalene in water is treated with Na₂CO₃ and refluxed to obtain a clear solution. After cooling in an ice bath to form a fine precipitate, HCl is added, followed by the dropwise addition of an aqueous NaNO₂ solution at 0-5°C. The mixture is stirred for 1 hour, and the resulting light orange precipitate (diazonium salt) is collected by filtration.
-
Sandmeyer-type Reaction: The diazonium salt is added to a cooled mixture of CuCl in 28% HCl. The resulting mixture is stirred at room temperature for 1 hour and then heated to 60°C for 30 minutes. The reaction is cooled, and the pH is adjusted to 1-2 with a 50% KOH solution.
-
Work-up and Chlorosulfonylation: The precipitate is collected and suspended in hot water, then alkalized with 50% KOH. The insoluble material is collected, filtered, and dried. This solid is then heated with PCl₅ to 100-110°C for 4 hours. After cooling, ice is added, and the precipitate is collected.
-
Purification: The crude product is purified by silica gel chromatography using a chloroform/hexane (1/3) eluent to yield this compound as a light brown powder.
General Protocol for Sulfonamide Synthesis
This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This is a fundamental reaction for its use as a synthetic intermediate.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the anhydrous solvent.
-
Addition of Base: Add the base to the amine solution and stir.
-
Addition of Sulfonyl Chloride: Dissolve this compound in the anhydrous solvent and add it dropwise to the stirring amine/base mixture at room temperature or cooled in an ice bath.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude sulfonamide can be further purified by recrystallization or column chromatography.
Visualizations: Workflows and Pathways
Synthesis of a Sulfonamide Derivative
The following diagram illustrates the general workflow for the synthesis of a sulfonamide from this compound and a primary amine.
Caption: General synthesis workflow for sulfonamides.
Downstream Biological Target: β3-Adrenergic Receptor Signaling
While this compound is not known to directly interact with biological pathways, it is a key intermediate in the synthesis of β3-adrenergic receptor antagonists.[5] The β3-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade. An antagonist would block this pathway.
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google Patents [patents.google.com]
Synthesis of 6-Chloro-2-Naphthylsulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathway for 6-Chloro-2-Naphthylsulfonyl Chloride, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visualizations of the chemical transformations.
Core Synthesis Pathway: From 6-Amino-2-naphthalenesulfonic Acid
The most robust and well-documented synthesis of this compound proceeds through a multi-step process starting from 6-Amino-2-naphthalenesulfonic acid, commonly known as Bronner's acid. This pathway involves a diazotization reaction followed by a Sandmeyer-type reaction to introduce the chlorine atom, and subsequent conversion of the sulfonic acid group to the desired sulfonyl chloride.
Diagram of the Core Synthesis Pathway
Caption: Core synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on established methodologies for similar chemical transformations.
Step 1: Diazotization of 6-Amino-2-naphthalenesulfonic acid
Objective: To convert the amino group of 6-Amino-2-naphthalenesulfonic acid into a diazonium salt.
Experimental Workflow:
Caption: Experimental workflow for the diazotization of 6-Amino-2-naphthalenesulfonic acid.
Methodology:
-
A suspension of 6-Amino-2-naphthalenesulfonic acid in water is prepared in a reaction vessel.
-
The mixture is cooled to 0-5 °C using an ice bath.
-
Concentrated hydrochloric acid is slowly added to the cooled suspension.
-
A solution of sodium nitrite in water is then added dropwise, maintaining the temperature between 0-5 °C.
-
The reaction mixture is stirred for approximately one hour at this temperature.
-
The resulting precipitate, the diazonium salt, is collected by filtration.
Step 2: Sandmeyer Reaction to form 6-Chloro-2-naphthalenesulfonic acid
Objective: To replace the diazonium group with a chlorine atom.
Methodology:
-
A solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled in an ice bath.
-
The filtered diazonium salt from Step 1 is added portion-wise to the cold CuCl solution.
-
The reaction mixture is stirred at room temperature for one hour and then heated to 60 °C for 30 minutes.
-
After cooling, the pH is adjusted to 1-2.
-
The resulting precipitate of 6-Chloro-2-naphthalenesulfonic acid is collected by filtration.[1]
Step 3: Chlorination of 6-Chloro-2-naphthalenesulfonic acid
Objective: To convert the sulfonic acid to a sulfonyl chloride.
Methodology:
-
The dried 6-Chloro-2-naphthalenesulfonic acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
-
The mixture is heated to facilitate the reaction.
-
Upon completion, the reaction mixture is cooled, and ice is carefully added to quench the excess chlorinating agent.
-
The solid product, this compound, is collected by filtration and purified, typically by silica gel chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | ||
| 6-Amino-2-naphthalenesulfonic acid (MW) | 223.25 g/mol | |
| Final Product | ||
| This compound (MW) | 261.12 g/mol | [2][3] |
| Appearance | Colorless to slightly yellow solid | [2] |
| Melting Point | Approximately 180-183 °C | [2] |
| Solubility | Soluble in chloroform, DMF, dichloromethane; insoluble in water | [2] |
Alternative Synthesis Pathways
While the pathway from 6-Amino-2-naphthalenesulfonic acid is the most detailed in the literature, other potential routes exist, though they are less well-documented with specific experimental protocols.
-
Chlorosulfonation of 2-Chloronaphthalene: This approach would involve the direct introduction of a chlorosulfonyl group onto the 2-chloronaphthalene backbone. While the synthesis of 2-chloronaphthalene via the chlorination of naphthalene is known, a detailed protocol for the subsequent chlorosulfonation to yield the desired product is not well-established.[4]
Characterization Data
The final product, this compound, can be characterized using standard analytical techniques. While specific spectral data is not abundant in the searched literature, typical expected signals are as follows:
-
¹H NMR: Aromatic protons would appear in the range of 7.5-8.6 ppm.
-
¹³C NMR: Aromatic carbons would resonate in the range of 120-140 ppm.
-
IR Spectroscopy: Characteristic peaks for the sulfonyl chloride group (S=O stretching) would be observed around 1375 and 1175 cm⁻¹.
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step process beginning with 6-Amino-2-naphthalenesulfonic acid. This pathway, involving diazotization and a Sandmeyer reaction, is well-precedented. Alternative routes, while plausible, require further investigation to establish detailed and optimized experimental protocols. The information provided in this guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.
References
Solubility Profile of 6-Chloro-2-Naphthylsulfonyl Chloride in Methanol and DMF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-Chloro-2-Naphthylsulfonyl Chloride in two common organic solvents: methanol and N,N-Dimethylformamide (DMF). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for its determination, and a discussion on potential reactivity that may influence solubility measurements.
Core Topic: Solubility of this compound
This compound (CAS No. 102153-63-9) is a sulfonyl chloride compound featuring a naphthalene backbone. It serves as a crucial intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Understanding its solubility is paramount for designing reaction conditions, purification procedures, and formulation strategies.
Data Presentation: Qualitative Solubility
| Solvent | Qualitative Solubility | Notes |
| Methanol | Soluble (with potential reactivity) | Sulfonyl chlorides can react with alcohols like methanol (solvolysis) to form methyl sulfonates. This reaction is influenced by temperature and the presence of any catalysts or bases. Therefore, solubility measurements may be affected by the rate of this reaction. |
| N,N-Dimethylformamide (DMF) | Soluble[1] | DMF is a polar aprotic solvent and is generally a good solvent for sulfonyl chlorides without the issue of solvolysis seen with alcohols. |
| Water | Insoluble[1] | As is typical for many sulfonyl chlorides, this compound is reported to be almost insoluble in water. |
Experimental Protocols: Determining Thermodynamic Solubility
For researchers requiring precise solubility data, the following is a detailed methodology for determining the thermodynamic solubility of a solid organic compound like this compound. This protocol is based on the widely accepted shake-flask method[2][3][4].
Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility[2]. It involves agitating an excess of the solid compound in the solvent for a prolonged period to ensure that the solution reaches saturation.
Materials and Equipment:
-
This compound (solid)
-
Methanol (analytical grade)
-
N,N-Dimethylformamide (DMF, analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (methanol or DMF). The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[3]. For methanol, a shorter equilibration time might be necessary to minimize solvolysis. It is advisable to run a time-course experiment to determine when equilibrium is reached without significant degradation.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any remaining solid particles, either centrifuge the supernatant at a high speed or filter it through a syringe filter.
-
-
Analysis:
-
Quantitatively dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
For HPLC: Develop a method with a suitable mobile phase and column to achieve good separation and peak shape.
-
For UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent.
-
-
-
Calibration and Calculation:
-
Prepare a series of standard solutions of known concentrations and measure their response (e.g., peak area for HPLC, absorbance for UV-Vis) to construct a calibration curve.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for solubility determination via the shake-flask method.
References
An In-depth Technical Guide on the Stability and Storage of 6-Chloro-2-Naphthylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Chloro-2-Naphthylsulfonyl Chloride (CAS No. 102153-63-9). Due to its reactive nature, proper handling and storage are critical to ensure its integrity and prevent the formation of impurities that could impact research and development outcomes. This document synthesizes available data to guide users in maintaining the quality of this important chemical intermediate.
Chemical Properties and Intrinsic Stability
This compound is a solid organic compound that is relatively stable when stored under optimal conditions. However, its sulfonyl chloride functional group makes it susceptible to degradation through several pathways, primarily hydrolysis, photodecomposition, and thermal decomposition.
Key Stability Concerns:
-
Moisture Sensitivity: The compound is highly sensitive to moisture and is hygroscopic. It reacts violently with water, leading to the liberation of toxic gases.[1] This hydrolysis reaction is a primary degradation pathway.
-
Light Sensitivity: Decomposition can occur under exposure to light.[2]
-
Thermal Instability: Thermal decomposition can lead to the release of irritating and hazardous gases and vapors.[1]
Recommended Storage Conditions
To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2°C to 8°C) | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent contact with atmospheric moisture. |
| Container | Tightly closed, sealed containers | To protect from moisture and air. |
| Environment | Dry, cool, and well-ventilated area | To prevent moisture ingress and allow for safe storage. |
| Light Exposure | Protect from light | To prevent photodecomposition.[2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines | To avoid hazardous reactions. |
| Storage Area | Designated corrosives area | Due to its corrosive nature upon contact with moisture. |
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis, where the sulfonyl chloride group reacts with water to form the corresponding sulfonic acid and hydrochloric acid. Other potential degradation pathways include photolytic cleavage and thermal breakdown.
Caption: Factors leading to the degradation of this compound.
Proposed Experimental Protocols for Stability Testing
Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of this compound in aqueous solutions.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in a water-miscible, inert organic solvent (e.g., acetonitrile).
-
Reaction Initiation: Add a small aliquot of the stock solution to a buffered aqueous solution at a controlled temperature (e.g., 25°C). The final concentration of the organic solvent should be low to minimize its effect on the reaction.
-
Sample Analysis: At predetermined time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with the mobile phase). Analyze the concentration of the remaining this compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of this compound versus time. Determine the rate constant of hydrolysis from the slope of the line (for a pseudo-first-order reaction).
Photostability Testing
Objective: To evaluate the impact of light exposure on the stability of this compound.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in an inert solvent and place them in transparent containers (e.g., quartz cuvettes). Prepare control samples in light-resistant containers.
-
Light Exposure: Expose the samples to a controlled light source that mimics a specific lighting condition (e.g., ICH-compliant photostability chamber with a defined light intensity).
-
Analysis: At specified time points, analyze both the exposed and control samples by HPLC to determine the percentage of degradation.
-
Characterization of Degradants: If significant degradation is observed, use techniques like LC-MS to identify the photolytic degradation products.
Thermal Stability Evaluation
Objective: To assess the thermal stability of solid this compound.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample of the compound in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).
-
Record the weight loss as a function of temperature to determine the onset of thermal decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
Heat a sample in a sealed pan to detect thermal events such as melting and decomposition.
-
This can provide information on the temperature at which decomposition begins and whether it is an exothermic or endothermic process.
-
Caption: General workflow for assessing the stability of this compound.
Handling and Safety Precautions
Given its reactivity and hazardous decomposition products, strict adherence to safety protocols is mandatory when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Spill Management: In case of a spill, avoid contact with water. Sweep up the solid material and place it in a suitable container for disposal.
-
Fire Fighting: Use carbon dioxide, dry chemical powder, or appropriate foam for extinguishing fires. Avoid using water, as it will react with the compound.[1]
Conclusion
This compound is a valuable reagent that requires careful handling and storage to maintain its chemical integrity. The primary stability concerns are its sensitivity to moisture, light, and heat. By adhering to the recommended storage conditions of refrigeration in a dry, dark, and inert environment, users can minimize degradation. For critical applications, it is advisable to perform stability testing using the outlined methodologies to ensure the material's quality and suitability for its intended use.
References
An In-depth Technical Guide to the Safe Handling of 6-Chloro-2-Naphthylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data and handling precautions for 6-Chloro-2-Naphthylsulfonyl Chloride (CAS No. 102153-63-9). The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical intermediate safely and effectively in a laboratory setting.
Chemical Identification and Properties
This compound is a chemical compound utilized as an intermediate in the synthesis of various organic molecules, including those with pharmaceutical applications.[1][2] It is a solid, often appearing as a white to off-white or light brown powder.[1]
| Property | Value |
| CAS Number | 102153-63-9[3] |
| Molecular Formula | C₁₀H₆Cl₂O₂S[3] |
| Molecular Weight | 261.12 g/mol [3] |
| Appearance | Solid, white to off-white or light brown powder[1] |
| Storage Temperature | 2-8°C, under inert gas (e.g., Argon)[4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Adherence to the following safety precautions is mandatory to minimize risk.
GHS Hazard Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
| May be harmful if swallowed | No data available |
| May cause respiratory irritation | No data available |
Note: While specific data for acute toxicity and respiratory irritation is not consistently available, the corrosive nature of the compound suggests these are potential hazards.
Hazard and Precautionary Statements
| Code | Statement |
| H314 | Causes severe skin burns and eye damage. |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[5] |
| P264 | Wash skin thoroughly after handling.[5][6] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][7] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5][7] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[5][7] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] |
| P310 | Immediately call a POISON CENTER or doctor/physician.[5][7] |
| P405 | Store locked up.[5] |
| P501 | Dispose of contents/ container to an approved waste disposal plant.[7] |
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor.[1][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[1][5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1][5] |
Handling, Storage, and Disposal
Proper handling and storage are crucial to maintaining the stability of the compound and ensuring personnel safety.
Handling Workflow
Caption: Workflow for Safe Handling of this compound.
Storage and Incompatibilities
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep away from water or moist air.[1] The recommended storage temperature is 2-8°C under an inert gas like argon.[4]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[1] Reacts violently with water.[1]
Experimental Protocol: Synthesis of this compound
The following is a cited experimental protocol for the synthesis of this compound. This process involves hazardous materials and should only be performed by trained professionals in a controlled laboratory environment.
Synthesis Workflow Diagram
Caption: Experimental Workflow for the Synthesis of this compound.
Methodology
-
Diazotization: A suspension of the starting material (Compound 3, 44.6g) in water is treated with Na₂CO₃ and refluxed to form a clear solution. After cooling, HCl is added, followed by the dropwise addition of a NaNO₂ solution at 0-5°C. The resulting diazonium salt precipitate is collected by filtration.[8]
-
Sandmeyer Reaction: The filtered diazonium salt is added to a cooled mixture of CuCl in HCl. The mixture is stirred at room temperature and then heated to 60°C.[8]
-
Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to 1-2 with KOH. The precipitate is collected, suspended in hot water, and alkalized with KOH. The insoluble material is collected by filtration.[8]
-
Chlorosulfonation: The isolated solid is heated with PCl₅ to 100-110°C for 4 hours.[8]
-
Purification: After cooling and quenching with ice, the precipitate is collected and purified by silica gel chromatography using a chloroform/hexane solvent system to yield this compound.[8]
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Personal Precautions: Use personal protective equipment as required. Evacuate personnel to safe areas. Avoid contact with skin, eyes, or clothing. Avoid dust formation.[1]
-
Environmental Precautions: Should not be released into the environment. Do not allow material to contaminate the ground water system.[1]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Do not expose the spill to water.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: Do not use a water jet.[9] The substance reacts violently with water.[1]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen chloride gas, carbon monoxide, carbon dioxide, and sulfur oxides.[1][10]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[1][10]
This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use and ensure that a thorough risk assessment is conducted for any new experimental procedures involving this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound, CasNo.102153-63-9 Tianjin SPHINX SCIENTIFIC LAB. China (Mainland) [sphinx.lookchem.com]
- 3. scbt.com [scbt.com]
- 4. 102153-63-9|6-Chloro-2-naphthylsulfonylchloride|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. 2-Naphthalenesulfonyl chloride | C10H7ClO2S | CID 7125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. guidechem.com [guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. molcore.com [molcore.com]
An In-Depth Technical Guide to the Key Applications of Sulfonyl Chlorides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of sulfonyl chlorides in modern organic synthesis. These versatile reagents are instrumental in the construction of a wide array of functional groups and molecular scaffolds, finding extensive application in pharmaceuticals, agrochemicals, and materials science. This document details their primary applications, including the synthesis of sulfonamides, sulfonate esters, and sulfonyl hydrazides, their use as robust protecting groups, and their participation in key name reactions.
Synthesis of Sulfonamides
The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry, as the resulting sulfonamide moiety is a key pharmacophore in numerous therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1] The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is typically scavenged by a base such as pyridine or triethylamine.[1]
Reaction Mechanism: Sulfonamide Formation
Caption: Mechanism of Sulfonamide Synthesis.
Quantitative Data for Sulfonamide Synthesis
The following table summarizes the yields of various sulfonamides synthesized from the reaction of sulfonyl chlorides with primary and secondary amines under different reaction conditions.
| Sulfonyl Chloride | Amine | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | - | 100 | [2] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | - | 100 | [2] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 0-25 | - | 100 | [2] |
| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | RT | 6 | 86 | [2] |
| Benzenesulfonyl chloride | Aniline | - | Diethyl ether | 0 | - | 85 | [2] |
| 2,4-Dichlorobenzenesulfonyl chloride | Morpholine | Pyridine (1.5) | DCM | 0 to RT | 6-18 | >90 | [1] |
| Cyclopropanesulfonyl chloride | Various heterocyclic amines | - | - | - | - | Good | [3] |
| Cyclopentanesulfonyl chloride | Various heterocyclic amines | - | - | - | - | Good | [3] |
| 2,4,5-Trichlorobenzenesulfonyl chloride | α-Methyltryptamine | - | - | - | - | - | [3] |
Experimental Protocol: Synthesis of N-phenylbenzenesulfonamide[2]
-
Dissolve aniline in tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Add benzenesulfonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an appropriate workup to isolate the product.
-
Purify the crude product by recrystallization or column chromatography to yield N-phenylbenzenesulfonamide (86% yield).
Synthesis of Sulfonate Esters
Sulfonate esters are valuable intermediates in organic synthesis, primarily due to the excellent leaving group ability of the sulfonate moiety. They are commonly prepared by the reaction of a sulfonyl chloride with an alcohol or a phenol in the presence of a base. The most frequently used sulfonyl chlorides for this purpose are methanesulfonyl chloride (mesyl chloride), p-toluenesulfonyl chloride (tosyl chloride), and trifluoromethanesulfonyl chloride (triflyl chloride).
Reaction Mechanism: Sulfonate Ester Formation
Caption: Mechanism of Sulfonate Ester Synthesis.
Quantitative Data for Sulfonate Ester Synthesis
The following table presents the yields of various sulfonate esters from the reaction of sulfonyl chlorides with alcohols and phenols.
| Sulfonyl Chloride | Alcohol/Phenol | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Phenol | Pyridine | DCM | 0 to RT | 12 | 92 | [4] |
| p-Toluenesulfonyl chloride | 3,5-Dimethylphenol | Pyridine | DCM | 0 to RT | 12 | 90 | [4] |
| 2-Chlorobenzenesulfonyl chloride | 3,5-Dimethylphenol | Pyridine | DCM | 0 to RT | 12 | 85 | [4] |
| 4-Nitrobenzenesulfonyl chloride | 3,5-Dimethylphenol | Pyridine | DCM | 0 to RT | 12 | 82 | [4] |
| Methanesulfonyl chloride | 3,5-Dimethylphenol | Pyridine | DCM | 0 to RT | 12 | 64 | [4] |
| Mesitylenesulfonyl chloride | 3,5-Dimethylphenol | Pyridine | DCM | 0 to RT | 12 | 76 | [4] |
| p-Toluenesulfonyl chloride | 2-Chlorophenol | Pyridine | DCM | 0 to RT | 12 | 89 | [4] |
| p-Toluenesulfonyl chloride | 2-Nitrophenol | Pyridine | DCM | 0 to RT | 12 | 73 | [4] |
| Methanesulfonyl chloride | Various Alcohols | Triethylamine (1.5) | DCM | 0 | 4 | Good-Exc. | [5] |
Experimental Protocol: General Procedure for Mesylation of an Alcohol[5]
-
Prepare a solution of the alcohol in dry dichloromethane (DCM) (approximately 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Continue stirring at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired mesylate.
Synthesis of Sulfonyl Hydrazides
Sulfonyl hydrazides are versatile building blocks in organic synthesis, serving as precursors to sulfonyl chlorides and as reagents in various transformations. They are typically synthesized by the reaction of a sulfonyl chloride with hydrazine.
Experimental Workflow: Synthesis of Sulfonyl Hydrazide
Caption: General workflow for sulfonyl hydrazide synthesis.
Sulfonyl Chlorides as Protecting Groups
The sulfonyl group is a robust protecting group for amines and, to a lesser extent, phenols. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the protected amine, rendering it stable to a wide range of reaction conditions. Tosyl (Ts) and nosyl (Ns) groups are commonly employed for this purpose.
The protection is achieved by reacting the amine with the corresponding sulfonyl chloride in the presence of a base. Deprotection of sulfonamides can be challenging but is often accomplished under reducing conditions (e.g., sodium in liquid ammonia, or samarium iodide) or, in the case of nosylamides, with a thiol and a base.
The Ramberg-Bäcklund Reaction
The Ramberg-Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halo sulfones upon treatment with a strong base. The reaction proceeds through a three-membered episulfone intermediate, which spontaneously extrudes sulfur dioxide to form the carbon-carbon double bond.[6][7] Sulfonyl chlorides are key precursors for the synthesis of the requisite α-halo sulfones.
Reaction Mechanism: Ramberg-Bäcklund Reaction
Caption: Mechanism of the Ramberg-Bäcklund Reaction.
Role in the Mitsunobu Reaction
While sulfonyl chlorides themselves are not direct partners in the classical Mitsunobu reaction, their derivatives, such as sulfonamides and sulfonyl hydrazones, can act as effective nucleophiles.[8][9][10][11][12] The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups with inversion of stereochemistry. By employing a sulfonamide as the nucleophile, a secondary amine can be obtained after deprotection.
This guide has highlighted the multifaceted applications of sulfonyl chlorides in organic synthesis. Their reactivity and versatility make them indispensable tools for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of their chemistry is essential for researchers and scientists in these fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cbijournal.com [cbijournal.com]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 7. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes: Derivatization of Primary Amines with 6-Chloro-2-Naphthylsulfonyl Chloride for Enhanced HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary amines is a critical aspect of pharmaceutical development, clinical diagnostics, and biomedical research. However, many primary amine-containing compounds, such as amino acids, biogenic amines, and drug metabolites, lack a strong chromophore or fluorophore, which limits their sensitive detection by High-Performance Liquid Chromatography (HPLC) with conventional UV-Vis or fluorescence detectors. To address this limitation, pre-column derivatization with a suitable labeling reagent is a widely adopted strategy.
6-Chloro-2-Naphthylsulfonyl Chloride is a derivatizing reagent that reacts with primary amines to form stable, highly fluorescent sulfonamide derivatives. The naphthalene moiety provides a strong fluorophore, enabling sensitive detection in the low picomole to femtomole range. Furthermore, the derivatization increases the hydrophobicity of the analytes, leading to improved retention and separation on reversed-phase HPLC columns. This application note provides a detailed protocol for the derivatization of primary amines with this compound and their subsequent analysis by HPLC with fluorescence detection.
Principle and Reaction Mechanism
The derivatization of a primary amine with this compound is a nucleophilic substitution reaction. The reaction is conducted under alkaline conditions (pH 9-10) to ensure that the primary amino group is in its unprotonated, nucleophilic state. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the liberation of hydrochloric acid (HCl). The alkaline buffer is essential for neutralizing the HCl produced, thereby driving the reaction to completion.
Caption: Reaction of a primary amine with this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Primary amine standard or sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium carbonate
-
Sodium bicarbonate
-
Ammonium hydroxide
-
Hydrochloric acid
Equipment
-
HPLC system with fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Analytical balance
-
Micropipettes
Preparation of Solutions
-
Derivatization Reagent (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Carbonate Buffer (100 mM, pH 9.5): Prepare a solution of 100 mM sodium carbonate and 100 mM sodium bicarbonate. Adjust the pH to 9.5 with 1 M HCl or 1 M NaOH.
-
Quenching Solution (10% Ammonium Hydroxide): Dilute 1 mL of concentrated ammonium hydroxide (28-30%) with 9 mL of water.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Derivatization Procedure
-
To 100 µL of the primary amine standard or sample solution in a microcentrifuge tube, add 200 µL of the 100 mM carbonate buffer (pH 9.5).
-
Add 100 µL of the 10 mg/mL this compound solution in acetonitrile.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
Cool the mixture to room temperature.
-
Add 50 µL of the 10% ammonium hydroxide quenching solution to consume the excess derivatizing reagent.
-
Vortex for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
Caption: Experimental workflow for the derivatization of primary amines.
HPLC Analysis
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detector:
-
Excitation Wavelength: 330 nm (representative)
-
Emission Wavelength: 460 nm (representative)
-
-
Column Temperature: 30°C
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Data Presentation
The following tables summarize representative quantitative data for the analysis of a model primary amine (e.g., glycine) after derivatization with this compound.
Table 1: Linearity and Range
| Analyte | Linear Range (µM) | Correlation Coefficient (r²) |
| Glycine Derivative | 0.1 - 100 | > 0.999 |
Table 2: Sensitivity
| Analyte | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
| Glycine Derivative | 0.05 | 0.1 |
Table 3: Precision
| Analyte | Concentration (µM) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| Glycine Derivative | 1 | < 2.0 | < 3.0 |
| 50 | < 1.5 | < 2.5 |
Conclusion
The pre-column derivatization of primary amines with this compound offers a robust, sensitive, and reliable method for their quantitative analysis by HPLC with fluorescence detection. The formation of stable and highly fluorescent sulfonamide derivatives enables low detection limits and provides excellent linearity over a wide concentration range. This method is well-suited for a variety of applications in pharmaceutical analysis, metabolomics, and other areas of biomedical research where the sensitive quantification of primary amines is required.
Application Notes and Protocols for HPLC-Fluorescence Detection using 6-Chloro-2-Naphthylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful analytical technique that offers high sensitivity and selectivity for the quantitative analysis of a wide range of compounds. However, many analytes, particularly those lacking a native fluorophore, require a chemical derivatization step to be detected by this method. 6-Chloro-2-Naphthylsulfonyl Chloride is a derivatizing agent designed to react with primary and secondary amine functional groups to form highly fluorescent sulfonamide derivatives. This process significantly enhances the detection sensitivity, allowing for the quantification of low-level analytes in complex matrices such as biological fluids and pharmaceutical formulations.
The naphthalene moiety of the reagent provides the necessary chromophore and fluorophore for sensitive detection. The derivatization reaction is typically carried out pre-column and results in stable derivatives that can be readily separated by reversed-phase HPLC. These application notes provide a general framework and detailed protocols for the use of this compound in HPLC-fluorescence detection.
Principle of Derivatization
This compound reacts with primary and secondary amines in a nucleophilic substitution reaction, where the amine nitrogen attacks the sulfonyl chloride group. This reaction proceeds under basic conditions, which facilitate the deprotonation of the amine, increasing its nucleophilicity. The resulting product is a stable, highly fluorescent N-substituted sulfonamide.
Applications
This derivatization reagent is suitable for the analysis of a variety of compounds containing primary or secondary amine groups, including:
-
Pharmaceuticals and their metabolites: Analysis of drugs like aminoglycoside antibiotics (e.g., tobramycin, neomycin) and other amine-containing active pharmaceutical ingredients.[1][2]
-
Biogenic amines: Quantification of neurotransmitters and other biologically active amines.
-
Amino acids: Analysis of amino acids in biological and food samples.
-
Environmental analysis: Detection of amine-containing pollutants.
Data Presentation
The following tables summarize representative quantitative data for the analysis of amine-containing compounds using a naphthalene-based sulfonyl chloride derivatizing agent. While specific performance may vary with this compound, this data provides an expected performance baseline.
Table 1: HPLC Method Parameters for Analysis of Derivatized Amines
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Fluorescence | Excitation: 290 nm |
| Detector | Emission: 360 nm |
Table 2: Performance Characteristics for the Quantification of Tobramycin using a Naphthalenesulfonyl Chloride Derivatization Method [1]
| Parameter | Result |
| Linearity Range | 0.5 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Recovery | 98.5 - 101.2% |
| Precision (RSD%) | < 2.0% |
Experimental Protocols
Materials and Reagents
-
This compound
-
Analyte of interest (e.g., Tobramycin)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other appropriate buffer components)
-
Sodium Bicarbonate or other suitable base
-
Sample Vials
-
Pipettes and general laboratory equipment
Protocol 1: Derivatization of Primary/Secondary Amines
This protocol describes a general procedure for the pre-column derivatization of a sample containing an amine analyte.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the analyte in a suitable solvent (e.g., water or a buffer solution) to a known concentration.
-
If the sample is in a complex matrix, perform a sample clean-up procedure such as solid-phase extraction (SPE) or protein precipitation.
-
-
Derivatization Reaction:
-
In a reaction vial, mix 100 µL of the sample solution with 100 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.0) to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60 °C for 30 minutes in a heating block or water bath.
-
After incubation, cool the reaction mixture to room temperature.
-
Add 750 µL of the initial mobile phase to the vial to stop the reaction and dilute the sample.
-
-
Analysis:
-
Transfer the resulting solution to an HPLC vial.
-
Inject 10 µL of the derivatized sample into the HPLC system for analysis.
-
Protocol 2: HPLC-Fluorescence Analysis
This protocol outlines the chromatographic analysis of the derivatized sample.
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths (e.g., Ex: 290 nm, Em: 360 nm).
-
-
Chromatographic Separation:
-
Inject the derivatized sample onto the C18 column.
-
Run a gradient elution to separate the derivatized analyte from other sample components and excess reagent. A typical gradient might be:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile (re-equilibration)
-
-
-
Data Acquisition and Processing:
-
Acquire the chromatogram and integrate the peak corresponding to the derivatized analyte.
-
Construct a calibration curve using a series of derivatized standards of known concentrations to quantify the analyte in the sample.
-
Mandatory Visualizations
Caption: Workflow for HPLC-fluorescence analysis using this compound.
Caption: General reaction scheme for the derivatization of a primary amine.
References
Application Notes and Protocols: A Step-by-Step Guide for Peptide Labeling with 6-Chloro-2-Naphthylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling the sensitive detection and quantification of peptides in a variety of applications, including enzyme assays, immunoassays, and fluorescence microscopy. 6-Chloro-2-Naphthylsulfonyl Chloride is a sulfonyl chloride-containing fluorescent probe that can be covalently attached to the primary amino groups of peptides, such as the N-terminus and the ε-amino group of lysine residues. The resulting sulfonamide bond is known for its stability against proteolytic degradation, making this labeling strategy particularly robust.[1][2]
This document provides a detailed protocol for the labeling of peptides with this compound, along with estimated photophysical properties and a discussion of its potential applications, particularly in the study of signaling pathways.
Principle of the Reaction
The labeling reaction involves the nucleophilic attack of a non-protonated primary amine on the sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid, which is neutralized by a base in the reaction buffer. The reaction is typically carried out in an aqueous buffer at a slightly basic pH to ensure the deprotonation of the target amino groups.
Materials and Reagents
-
Peptide of interest
-
This compound
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.5
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC, solid-phase extraction cartridges)
-
Spectrophotometer and Fluorometer
Estimated Photophysical and Chemical Properties
Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes estimated properties based on the parent compound, naphthalenesulfonyl chloride, and the well-characterized analogous compound, dansyl chloride.[3][4]
| Property | Estimated Value/Characteristic | Notes |
| Molecular Weight | 261.12 g/mol | |
| Excitation Maximum (λex) | ~330 - 350 nm | Estimated based on naphthalenesulfonyl and dansyl derivatives. The exact maximum should be determined experimentally for the specific peptide conjugate. |
| Emission Maximum (λem) | ~470 - 540 nm | The emission is expected to be environmentally sensitive, with potential shifts in wavelength and intensity depending on the polarity of the local environment.[5][6] |
| Extinction Coefficient (ε) | ~4,000 - 5,000 M⁻¹cm⁻¹ at the excitation maximum | This is a typical value for naphthalenesulfonyl derivatives.[4] The precise value should be determined for the labeled peptide. |
| Quantum Yield (Φ) | 0.1 - 0.7 | Highly dependent on the solvent and the local environment of the attached peptide.[7][8] |
| Reactive Group | Sulfonyl Chloride (-SO₂Cl) | Reacts with primary amines (N-terminus, Lysine). |
| Bond Formed | Sulfonamide | Known to be more stable to enzymatic cleavage than a standard peptide amide bond.[1][2] |
| Solubility | Soluble in organic solvents like DMF and acetonitrile; hydrolyzes in water. | The reagent should be dissolved in an anhydrous organic solvent immediately before addition to the aqueous reaction buffer. Sulfonyl chlorides are unstable in DMSO.[4][9] |
Experimental Protocol
This protocol provides a general guideline for labeling peptides with this compound. Optimal conditions, such as the molar ratio of dye to peptide and incubation time, may need to be determined empirically for each specific peptide.
1. Preparation of Reagents:
-
Peptide Solution: Dissolve the peptide in the Labeling Buffer at a concentration of 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMF or acetonitrile.
2. Labeling Reaction:
-
While gently vortexing the peptide solution, slowly add a 2- to 10-fold molar excess of the this compound stock solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction can also be carried out at 4°C overnight.
-
Monitor the reaction progress by analytical HPLC if desired.
3. Quenching the Reaction:
-
(Optional) To terminate the reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30-60 minutes at room temperature. This step will consume any unreacted sulfonyl chloride.
4. Purification of the Labeled Peptide:
-
Separate the labeled peptide from unreacted dye and byproducts using reverse-phase HPLC or a suitable solid-phase extraction cartridge.
-
Collect the fractions containing the fluorescently labeled peptide.
-
Lyophilize the purified, labeled peptide and store it at -20°C or below, protected from light.
5. Determination of Degree of Labeling (DOL):
The DOL, or the average number of dye molecules per peptide, can be determined spectrophotometrically.
-
Measure the absorbance of the labeled peptide solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max, estimated around 340 nm).
-
Calculate the concentration of the peptide using the following formula, which corrects for the absorbance of the dye at 280 nm: Peptide Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_peptide
-
CF (Correction Factor): A₂₈₀ of the dye / A_max of the dye. This should be determined experimentally for the free dye. A typical value for similar dyes is around 0.3.[10]
-
ε_peptide: Molar extinction coefficient of the unlabeled peptide at 280 nm.
-
-
Calculate the concentration of the dye: Dye Concentration (M) = A_max / ε_dye
-
ε_dye: Molar extinction coefficient of the dye at its A_max (estimated at ~4,500 M⁻¹cm⁻¹).
-
-
Calculate the DOL: DOL = Dye Concentration (M) / Peptide Concentration (M)
A typical DOL for optimal fluorescence without quenching is between 1 and 3.[11]
Experimental Workflow Diagram
Caption: Experimental workflow for peptide labeling.
Application in Signaling Pathway Analysis
Fluorescently labeled peptides are invaluable tools for studying signaling pathways, particularly those involving protein kinases.[12][13][14] A peptide sequence corresponding to the phosphorylation site of a kinase substrate can be synthesized and labeled with a fluorophore like this compound. The resulting fluorescent peptide can be used in kinase activity assays.
In one common assay format, the phosphorylation of the peptide by the kinase can lead to a change in the local environment of the fluorophore, resulting in a measurable change in fluorescence intensity or wavelength.[13] This provides a continuous, real-time method for monitoring kinase activity without the need for radioactivity.[13][15]
Below is a diagram representing a generic MAP Kinase signaling pathway, where a fluorescently labeled peptide substrate could be employed to measure the activity of a downstream kinase like ERK.
Caption: Generic MAP Kinase signaling pathway.
References
- 1. Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 5. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
- 6. Selected peptide-based fluorescent probes for biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of High Affinity Peptide Conjugates with Optimized Fluorescence Quantum Yield as Markers for Small Peptide Transporter PEPT1 (SLC15A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. stratech.co.uk [stratech.co.uk]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Peptide-based Fluorescent Sensors of Protein Kinase Activity: Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for Pre-column Derivatization of Amino Acids Using Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is crucial in a multitude of research and development areas, including biochemistry, clinical diagnostics, food science, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for amino acid analysis. However, most amino acids lack a native chromophore or fluorophore, making their sensitive detection challenging.[1] To overcome this limitation, pre-column derivatization is employed to attach a chemical tag to the amino acids, enhancing their detectability.
This document provides detailed application notes and protocols for the pre-column derivatization of amino acids using sulfonyl chlorides, focusing on two commonly used reagents: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) and Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride). These reagents react with the primary and secondary amino groups of amino acids to form stable, highly detectable derivatives.
Principle and Reaction Mechanism
The derivatization of amino acids with sulfonyl chlorides, such as Dansyl chloride and Dabsyl chloride, is based on a nucleophilic substitution reaction. The reaction targets the unprotonated primary or secondary amine group of an amino acid. In an alkaline environment (typically pH 9.0-10.5), the amino group acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid (HCl). The alkaline buffer used in the reaction neutralizes the produced HCl, driving the reaction to completion.[1]
The resulting derivatized amino acids are significantly more hydrophobic than their underivatized counterparts. This increased hydrophobicity improves their retention and separation on reversed-phase HPLC columns. Furthermore, the attached Dansyl or Dabsyl group provides a strong chromophore and, in the case of Dansyl chloride, a fluorophore, allowing for highly sensitive detection using UV-Vis or fluorescence detectors.
Comparison of Sulfonyl Chloride Derivatization Reagents
The choice of derivatization reagent is a critical step in developing a robust amino acid analysis method. Both Dansyl chloride and Dabsyl chloride offer distinct advantages.
| Feature | Dansyl Chloride | Dabsyl Chloride |
| Detection Method | UV-Vis, Fluorescence | UV-Vis |
| Derivative Stability | Good | Excellent, stable for up to a month at room temperature[2] |
| Reaction Conditions | pH 9.5-10.5, 30-60 min at 60-80°C[1] | pH 8.5-9.5, 15-30 min at 70°C[2][3] |
| Detection Wavelength | UV: ~254 nm, Fluorescence Ex/Em: ~335/520 nm[3] | ~465 nm[2] |
| Primary/Secondary Amines | Reacts with both | Reacts with both[3][4] |
| Interference | Potential for fluorescent byproducts | Minimal interference in the visible range[2][3] |
Experimental Workflow
The general workflow for the pre-column derivatization and analysis of amino acids using sulfonyl chlorides is outlined below.
Figure 1: General workflow for amino acid analysis.
Detailed Experimental Protocols
Protocol 1: Derivatization with Dansyl Chloride
This protocol provides a general procedure for the derivatization of amino acids using Dansyl chloride. Optimization may be necessary depending on the specific sample matrix and instrumentation.
1. Reagents and Materials
-
Amino Acid Standards
-
Dansyl Chloride Solution (50 mM in acetonitrile, prepare fresh and store in the dark)
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8)
-
Quenching Solution (e.g., 10% (v/v) methylamine solution in water)
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Reversed-phase HPLC column (e.g., C18)
2. Derivatization Procedure
-
In a microcentrifuge tube, add 25 µL of the amino acid standard or sample.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.
-
Add 50 µL of the Derivatization Buffer (pH 9.8).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes. The incubation should be performed in the dark to prevent photodegradation of the dansyl group.[1]
-
After incubation, cool the mixture to room temperature.
-
To stop the reaction, add 20 µL of the Quenching Solution and vortex.
-
Centrifuge the mixture to pellet any precipitate.
-
The supernatant is ready for HPLC analysis.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM Sodium Acetate, pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic dansylated amino acids.
-
Flow Rate: 1.0 mL/min
-
Detection:
-
UV-Vis: 254 nm
-
Fluorescence: Excitation at 335 nm, Emission at 522 nm[3]
-
Protocol 2: Derivatization with Dabsyl Chloride
This protocol outlines a general procedure for the pre-column derivatization of amino acids with Dabsyl chloride.
1. Reagents and Materials
-
Amino Acid Standards
-
Dabsyl Chloride Solution (e.g., 4 nmol/µL in acetone or acetonitrile)[4]
-
Derivatization Buffer (0.1 M Sodium Bicarbonate, pH 9.0)[4]
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Reversed-phase HPLC column (e.g., C18)
2. Derivatization Procedure
-
To 100 µL of the amino acid standard or sample in a microcentrifuge tube, add 100 µL of the Derivatization Buffer.[4]
-
Add 200 µL of the Dabsyl chloride solution to the mixture.[4]
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 70°C for 15-30 minutes.[2][3]
-
After incubation, the sample can be diluted with the initial mobile phase for HPLC analysis.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM Sodium Acetate, pH 6.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient program is used to separate the dabsylated amino acids.
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis at 465 nm[2]
Data Presentation: Quantitative Summary
The following table summarizes key quantitative parameters for the derivatization of amino acids with Dansyl and Dabsyl chlorides.
| Parameter | Dansyl Chloride | Dabsyl Chloride |
| Reagent Concentration | 50 mM in Acetonitrile[1] | 4 nmol/µL in Acetone/Acetonitrile[4] |
| Buffer | 100 mM Sodium Carbonate/Bicarbonate[1] | 0.1 M Sodium Bicarbonate[4] |
| pH | 9.8[1] | 9.0[4] |
| Reaction Temperature | 60-80 °C[1] | 70 °C[2][3] |
| Reaction Time | 30-60 min[1] | 15-30 min[2][3] |
| Limit of Detection | Picomole range[1] | Picomole range |
Logical Relationship of the Derivatization Reaction
The following diagram illustrates the fundamental chemical transformation occurring during the derivatization process.
Figure 2: Sulfonyl chloride derivatization reaction.
Conclusion
Pre-column derivatization of amino acids using sulfonyl chlorides, particularly Dansyl and Dabsyl chloride, offers a robust and sensitive method for their quantification by HPLC. The choice between these reagents will depend on the specific requirements of the analysis, including the desired sensitivity, the available detection capabilities, and the need for high sample throughput. Dabsyl chloride is often favored for its highly stable derivatives and detection in the visible range, which minimizes interferences. Dansyl chloride provides the advantage of fluorescence detection, which can offer higher sensitivity for certain applications. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals to establish reliable and efficient amino acid analysis workflows.
References
Application Notes and Protocols: Synthesis of Sulfonamides from 6-Chloro-2-Naphthylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides using 6-Chloro-2-Naphthylsulfonyl Chloride as the starting material. The protocols are based on established methods for analogous aryl sulfonyl chlorides and provide a solid foundation for further optimization.[1][2][3]
Reaction Principle
The synthesis of sulfonamides from this compound proceeds via a nucleophilic substitution reaction at the sulfonyl group. A primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]
General Reaction Scheme
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-6-chloro-2-naphthalenesulfonamides
This protocol describes a general method for the reaction of this compound with a variety of primary and secondary amines in an aprotic solvent.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the amine (1.0 mmol) and triethylamine (1.5 mmol, 1.5 equivalents) in anhydrous dichloromethane (10 mL) at 0 °C (ice bath), add a solution of this compound (1.05 mmol, 1.05 equivalents) in anhydrous dichloromethane (5 mL) dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
-
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Aqueous-Alkaline Method for Sulfonamide Synthesis
This method is particularly useful for water-soluble amines and offers a more environmentally friendly alternative to chlorinated solvents.[4]
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Water
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amine (1.0 mmol) in a 1 M aqueous solution of NaOH (2.0 mL, 2.0 mmol).
-
To this solution, add a solution of this compound (1.0 mmol) in a minimal amount of a water-miscible solvent like THF or acetone, or add it directly as a solid in portions at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath and acidify to pH ~2 with 1 M HCl.
-
The solid sulfonamide product may precipitate out. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of sulfonamides from aryl sulfonyl chlorides, which can be used as a starting point for the optimization of reactions with this compound.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | Pyridine | DCM | 0 to RT | 4 | 85-95 |
| 2 | Benzylamine | Triethylamine | THF | 0 to RT | 2 | 90-98 |
| 3 | Morpholine | Triethylamine | DCM | 0 to RT | 3 | 88-96 |
| 4 | Glycine ethyl ester | NaHCO₃ | Dioxane/Water | RT | 12 | 75-85 |
Note: Yields are illustrative and based on reactions with analogous aryl sulfonyl chlorides. Actual yields with this compound may vary and require optimization.
Visualizations
Experimental Workflow for Sulfonamide Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of sulfonamides from this compound.
Caption: General workflow for sulfonamide synthesis.
Safety Precautions
-
Sulfonyl chlorides are moisture-sensitive and can be corrosive and lachrymatory. Handle them in a well-ventilated fume hood.
-
Amines can be toxic and corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols: 6-Chloro-2-Naphthylsulfonyl Chloride as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-Naphthylsulfonyl Chloride is a derivatizing agent that can be employed as a fluorescent probe for the sensitive detection of primary and secondary amines, phenols, and other nucleophilic compounds. While specific literature on this compound as a fluorescent probe is limited, its structural similarity to well-characterized naphthalenesulfonyl chlorides, such as Dansyl Chloride and 2-Naphthalenesulfonyl Chloride, allows for the extrapolation of its reactivity and application in fluorescence-based detection methodologies.
This document provides an overview of the anticipated applications and detailed protocols for the use of this compound as a fluorescent labeling reagent, primarily for pre-column derivatization in High-Performance Liquid Chromatography (HPLC). The protocols and data presented are based on established methods for analogous naphthalenesulfonyl chlorides and serve as a comprehensive guide for researchers.
The reaction of this compound with an amine-containing analyte results in a stable, fluorescent sulfonamide derivative. This derivatization enhances the detectability of non-fluorescent molecules, enabling their quantification at low concentrations.
Principle of Fluorescent Derivatization
The fundamental principle behind the use of this compound as a fluorescent probe lies in its chemical reactivity and the fluorescent nature of the naphthalene moiety. The sulfonyl chloride group is highly reactive towards nucleophiles like primary and secondary amines, as well as phenolic hydroxyl groups. Upon reaction, a stable covalent bond is formed, resulting in a sulfonamide or sulfonate ester derivative, respectively. This process is often referred to as fluorescent labeling or derivatization.
The naphthalene core of the molecule is inherently fluorescent. The fluorescence properties, including the excitation and emission maxima, of the resulting derivative are sensitive to the local environment, which can provide additional information about the analyte. By converting a non-fluorescent analyte into a fluorescent derivative, its detection and quantification using sensitive fluorescence detectors, typically in conjunction with HPLC, becomes possible.
Applications
The primary application of this compound as a fluorescent probe is in the analytical quantification of various biomolecules and pharmaceutical compounds.
-
Amino Acid Analysis: Derivatization of amino acids allows for their sensitive detection in biological samples, protein hydrolysates, and cell culture media.
-
Biogenic Amine Detection: Quantification of neurotransmitters and other biogenic amines in physiological fluids and tissues.
-
Pharmaceutical Analysis: Used in the quality control of drugs containing primary or secondary amine functional groups.[1]
-
Phenolic Compound Analysis: Derivatization of phenols for their detection in environmental and biological samples.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes typical performance characteristics observed with the closely related 2-Naphthalenesulfonyl Chloride (NSCl) and Dansyl Chloride for the HPLC analysis of various amines. These values can be considered as a benchmark for methods developed using this compound.
| Analyte Class | Derivatizing Agent | Detection Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| Secondary Amines | 2-Naphthalenesulfonyl Chloride | HPLC-UV (254 nm) | 0.05 - 0.3 mg/mL | 0.9997 - 0.9999 | [1] |
| Primary Amines | 2-Naphthalenesulfonyl Chloride | HPLC-UV (254 nm) | 0.02 - 0.4 mg/mL | 0.9996 | |
| Spectinomycin | 2-Naphthalenesulfonyl Chloride | HPLC-UV (254 nm) | 0.05 - 0.3 mg/mL | 0.9997 - 0.9999 | [1] |
Experimental Protocols
The following are detailed protocols for the derivatization of primary/secondary amines and phenols using a naphthalenesulfonyl chloride reagent like this compound for subsequent HPLC-fluorescence analysis.
Protocol 1: Pre-column Derivatization of Primary and Secondary Amines
This protocol is a generalized procedure for the derivatization of amine-containing analytes.
Materials:
-
This compound
-
Analyte solution (e.g., amino acid standards, sample extract)
-
Borate buffer (0.1 M, pH 9.5)
-
Acetone or Acetonitrile (HPLC grade)
-
Hydrochloric acid (1 M)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Reagent Preparation: Prepare a 1 mg/mL solution of this compound in acetone or acetonitrile. This solution should be prepared fresh daily.
-
Sample Preparation: Dissolve the amine-containing sample in the borate buffer.
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a microcentrifuge tube, add 200 µL of the this compound solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a water bath at 60°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for each analyte.
-
-
Reaction Quenching: Stop the reaction by adding 50 µL of 1 M HCl to neutralize the excess base and hydrolyze the remaining sulfonyl chloride.
-
Sample Filtration: Filter the derivatized sample through a 0.45 µm syringe filter to remove any particulate matter before HPLC injection.
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the filtered sample into the HPLC system.
-
Separate the derivatives on a C18 column using a gradient of acetonitrile and water (with 0.1% formic acid or another suitable buffer).
-
Detect the fluorescent derivatives using a fluorescence detector. The excitation and emission wavelengths will need to be optimized but are expected to be in the range of 280-330 nm for excitation and 400-500 nm for emission, based on the naphthalene chromophore.
-
Protocol 2: Derivatization of Phenolic Compounds
This protocol outlines a general procedure for the derivatization of phenols.
Materials:
-
This compound
-
Phenolic analyte solution
-
Pyridine or a suitable non-nucleophilic base
-
Acetonitrile (HPLC grade)
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
Procedure:
-
Reagent Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Sample Preparation: Dissolve the phenolic sample in acetonitrile.
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 10 µL of pyridine.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture and let it react at room temperature for 1-2 hours, or gently heat to 50-60°C for 30 minutes to expedite the reaction.
-
-
Sample Preparation for HPLC: Dilute the reaction mixture with the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Analysis: Analyze the sample using an appropriate reversed-phase HPLC method with fluorescence or UV detection.
Visualizations
References
Application Notes and Protocols for Derivatization using 6-Chloro-2-Naphthylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization is a critical technique in analytical chemistry and drug development to enhance the detectability and chromatographic behavior of analytes that lack suitable chromophores or fluorophores, or exhibit poor ionization efficiency in mass spectrometry. 6-Chloro-2-Naphthylsulfonyl Chloride is a derivatizing agent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable sulfonamide and sulfonate ester derivatives, respectively. These derivatives exhibit enhanced UV absorbance and fluorescence, and improved ionization in mass spectrometry, thereby enabling sensitive and selective quantification of a wide range of analytes, including amino acids, biogenic amines, and phenolic compounds.
This document provides detailed application notes and experimental protocols for the use of this compound as a derivatization reagent for analytical applications. The protocols provided are based on established methods for analogous sulfonyl chlorides, such as dansyl chloride and 2-naphthalenesulfonyl chloride, and should be considered as a starting point for method development and optimization.
Principle of Derivatization
The derivatization reaction with this compound is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of a primary or secondary amine, or the oxygen atom of a phenoxide ion, attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate ester bond. The reaction is typically carried out under basic conditions to deprotonate the analyte and enhance its nucleophilicity.
Data Presentation: Performance Characteristics (Analogous Compound Data)
Table 1: Linearity of Response for NSCl-Derivatized Amines
| Compound | Concentration Range (mg/mL) | Correlation Coefficient (r²) |
| Neomycin Sulfate | 0.02 - 0.4 | 0.9996[1] |
| Spectinomycin Hydrochloride | 0.05 - 0.3 | 0.9997[2] |
| Spectinomycin Sulfate | 0.05 - 0.3 | 0.9999[2] |
Table 2: Precision of Analysis for NSCl-Derivatized Amines
| Compound | Relative Standard Deviation (RSD) |
| Neomycin (B + 1/2C) | 0.92% |
| Neamine | 1.4% |
| Spectinomycin Hydrochloride | 0.67%[2] |
| Spectinomycin Sulfate | 0.86%[2] |
Note: The data presented in these tables are for 2-naphthalenesulfonyl chloride and should be considered as a guideline. Method validation is required to determine the specific performance characteristics for this compound derivatization.
Experimental Protocols
The following are detailed protocols for the derivatization of primary/secondary amines and phenolic compounds using this compound. It is crucial to note that these are generalized protocols adapted from similar sulfonyl chloride derivatization methods and will likely require optimization for specific applications and analytes.
Protocol 1: Derivatization of Primary and Secondary Amines (e.g., Amino Acids, Biogenic Amines)
This protocol is adapted from methods for dansyl chloride and 2-naphthalenesulfonyl chloride.
Materials:
-
This compound solution (e.g., 1-5 mg/mL in acetone or acetonitrile)
-
Analyte solution (in a suitable solvent, e.g., water, buffer)
-
Borate buffer (100 mM, pH 9.5-10.5) or Sodium Bicarbonate buffer (100 mM, pH 9.8)
-
Quenching solution (e.g., 2-5% (v/v) solution of a primary amine like glycine or hydroxylamine in water)
-
Organic solvent for extraction (e.g., chloroform, ethyl acetate)
-
Anhydrous sodium sulfate
-
HPLC or LC-MS grade solvents
Procedure:
-
Sample Preparation: To a microcentrifuge tube, add a known volume of the analyte solution.
-
pH Adjustment: Add an equal volume of borate buffer or sodium bicarbonate buffer to the analyte solution and vortex briefly.
-
Derivatization: Add a 2 to 10-fold molar excess of the this compound solution to the mixture. The optimal molar ratio should be determined experimentally.
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be optimized to ensure complete derivatization without degradation. Protect the reaction from light if the derivatives are light-sensitive.
-
Quenching: After incubation, add a small volume of the quenching solution to react with the excess this compound. Vortex and let it stand for 5-10 minutes at room temperature.
-
Extraction (Optional, for cleaner samples):
-
Add an organic solvent (e.g., chloroform or ethyl acetate) to the reaction mixture and vortex vigorously.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic layer containing the derivatized analyte to a clean tube.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for LC analysis) to a known volume.
-
Analysis: The sample is now ready for injection into the HPLC or LC-MS system.
Protocol 2: Derivatization of Phenolic Compounds
This protocol is based on general procedures for the esterification of phenols. The reaction with phenols is generally slower than with amines.
Materials:
-
This compound solution (e.g., 5-10 mg/mL in a polar aprotic solvent like acetonitrile or acetone)
-
Analyte solution (phenolic compound in a suitable solvent)
-
Base (e.g., pyridine, triethylamine, or a carbonate/bicarbonate buffer with pH > 10)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Aqueous wash solutions (e.g., dilute HCl, saturated sodium bicarbonate, brine)
-
Anhydrous sodium sulfate
-
HPLC or LC-MS grade solvents
Procedure:
-
Sample and Reagent Preparation: In a reaction vial, dissolve the phenolic compound in a suitable solvent.
-
Addition of Base: Add a slight molar excess of a base (e.g., pyridine or triethylamine) to the solution to deprotonate the phenolic hydroxyl group. Alternatively, use a high pH buffer.
-
Derivatization: Add a 1.5 to 5-fold molar excess of the this compound solution dropwise to the mixture while stirring.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours. Monitor the reaction progress by a suitable technique like TLC or LC.
-
Work-up:
-
Quench the reaction by adding a small amount of water or a dilute acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal and Reconstitution: Evaporate the solvent under reduced pressure or a stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent for analysis.
-
Analysis: Inject the reconstituted sample into the HPLC or LC-MS system.
Mandatory Visualizations
Caption: General experimental workflow for the derivatization of analytes.
References
Application Notes and Protocols for Quenching Excess 6-Chloro-2-Naphthylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for effectively and safely quenching excess 6-Chloro-2-Naphthylsulfonyl Chloride in a reaction mixture. Proper quenching is a critical step to ensure reaction workup is safe, to minimize the formation of impurities, and to facilitate the purification of the desired product. This compound is a reactive reagent, and its quenching requires careful control of reaction conditions.
Introduction
This compound is a valuable reagent in organic synthesis, frequently employed for the preparation of sulfonamides and sulfonate esters, which are important moieties in many pharmaceutical compounds. Due to its reactivity, an excess of the sulfonylating agent is often used to ensure complete conversion of the starting material. Consequently, a robust quenching strategy is necessary to neutralize the unreacted sulfonyl chloride before product isolation. The choice of quenching agent depends on the stability of the desired product, the reaction solvent, and the desired workup procedure. This document outlines protocols for quenching with water, aqueous basic solutions, and primary amines.
Safety Precautions
This compound is a corrosive and moisture-sensitive solid. It reacts exothermically with protic solvents such as water and alcohols. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. The quenching procedures described below can be exothermic and may generate corrosive byproducts such as hydrochloric acid (HCl). Therefore, slow and controlled addition of the quenching agent, along with efficient cooling, is crucial.
Experimental Protocols
The following are detailed protocols for three common methods of quenching excess this compound.
Protocol 1: Quenching with Water (Hydrolysis)
This method converts the excess sulfonyl chloride to the corresponding sulfonic acid, which is typically water-soluble, especially after neutralization.
Materials:
-
Reaction mixture containing excess this compound
-
Deionized water, cooled to 0-5 °C
-
Ice bath
-
Addition funnel
-
Stir plate and stir bar
Procedure:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add cold deionized water to the reaction mixture dropwise using an addition funnel over a period of 15-30 minutes with vigorous stirring. The rate of addition should be controlled to keep the internal temperature of the reaction mixture below 20 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete hydrolysis of the sulfonyl chloride.
-
The reaction mixture can then proceed to the standard aqueous workup. The resulting 6-chloro-2-naphthalenesulfonic acid can be removed by extraction with a suitable organic solvent after neutralization of the aqueous layer.
Protocol 2: Quenching with Saturated Sodium Bicarbonate Solution
This method not only quenches the excess sulfonyl chloride but also neutralizes the in-situ generated HCl, which can be advantageous for acid-sensitive products.
Materials:
-
Reaction mixture containing excess this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cooled to 0-5 °C
-
Ice bath
-
Addition funnel
-
Stir plate and stir bar
Procedure:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly and carefully add the cold saturated sodium bicarbonate solution to the reaction mixture dropwise via an addition funnel with vigorous stirring. Be aware of gas evolution (CO₂) and control the addition rate to prevent excessive foaming.
-
Maintain the internal temperature below 20 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete quenching and neutralization.
-
The layers can then be separated, and the organic layer can be further washed with water and brine before drying and concentration.
Protocol 3: Quenching with a Primary Amine (e.g., Aqueous Ammonia or Benzylamine)
This method converts the excess sulfonyl chloride into a sulfonamide. This can be useful if the resulting sulfonamide has significantly different solubility or chromatographic properties compared to the desired product, facilitating purification.
Materials:
-
Reaction mixture containing excess this compound
-
A primary amine (e.g., 10% aqueous ammonia solution or benzylamine), cooled to 0-5 °C
-
Ice bath
-
Addition funnel
-
Stir plate and stir bar
Procedure:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add the primary amine solution dropwise to the stirred reaction mixture. The addition should be controlled to maintain the internal temperature below 20 °C.
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature to ensure the complete formation of the sulfonamide.
-
Proceed with the appropriate aqueous workup to separate the desired product from the newly formed sulfonamide.
Data Presentation: Comparison of Quenching Methods
The following table summarizes the key characteristics of each quenching method to aid in the selection of the most appropriate protocol. The quantitative data is estimated based on the general reactivity of aromatic sulfonyl chlorides.
| Quenching Agent | Reaction Product | Relative Reaction Rate | Exothermicity | Byproducts | Key Advantages | Key Disadvantages |
| Water (H₂O) | 6-Chloro-2-naphthalenesulfonic acid | Moderate | High | HCl | Simple; sulfonic acid is often highly water-soluble after neutralization. | Highly exothermic; generates corrosive HCl which may be detrimental to acid-sensitive products. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 6-Chloro-2-naphthalenesulfonic acid sodium salt | Moderate to Fast | Moderate | CO₂, NaCl | Neutralizes HCl in situ; less exothermic than with pure water. | Gas evolution can cause foaming; may require large volumes of quenching solution. |
| Aqueous Ammonia (NH₃(aq)) | 6-Chloro-2-naphthalene-sulfonamide | Fast | High | NH₄Cl | Forms a stable sulfonamide which can be easily separated by chromatography or crystallization. | The resulting sulfonamide may complicate purification if its properties are similar to the product. |
| Benzylamine (BnNH₂) | N-Benzyl-6-chloro-2-naphthalene-sulfonamide | Fast | High | Benzylammonium chloride | Forms a less polar sulfonamide which can be easily separated. | Introduces an additional organic compound to the reaction mixture. |
Mandatory Visualization
Experimental Workflow for Quenching this compound
Caption: A generalized workflow for the quenching and workup of a reaction containing excess this compound.
Logical Relationship of Quenching Pathways
Caption: The different quenching pathways for excess this compound leading to distinct product types.
Troubleshooting & Optimization
How to improve the yield of 6-Chloro-2-Naphthylsulfonyl Chloride derivatization
Welcome to the technical support center for 6-Chloro-2-Naphthylsulfonyl Chloride derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help improve the yield and success of your derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a derivatizing agent used in organic synthesis. It is primarily used to introduce the 6-chloro-2-naphthylsulfonyl group onto molecules containing nucleophilic functional groups such as primary and secondary amines (forming sulfonamides) and alcohols (forming sulfonate esters). This derivatization is often performed to improve the chromatographic properties of analytes, enhance their detectability, or to introduce a specific functional moiety for further synthetic steps.
Q2: What are the key factors that influence the yield of the derivatization reaction?
The yield of the derivatization is influenced by several factors including:
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Purity of Reagents and Solvent: Moisture and impurities can lead to side reactions, primarily the hydrolysis of the sulfonyl chloride.
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions or degradation of starting materials or products.
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Choice of Base: A base is required to neutralize the hydrochloric acid (HCl) byproduct. The type and amount of base can significantly impact the reaction.
-
Molar Ratio of Reactants: The stoichiometry of the amine/alcohol, sulfonyl chloride, and base should be carefully controlled.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to increased side products.
-
Solvent: The choice of an appropriate aprotic solvent is crucial to dissolve the reactants and facilitate the reaction.
Q3: Why is a base necessary in the reaction?
The reaction of this compound with an amine or alcohol releases one equivalent of hydrochloric acid (HCl). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is added to scavenge this HCl, allowing the reaction to proceed to completion. Common bases include pyridine and triethylamine.
Q4: Can I use a tertiary amine as the substrate for derivatization?
No, tertiary amines do not have a hydrogen atom on the nitrogen and therefore cannot form a stable sulfonamide product with sulfonyl chlorides. However, tertiary amines like triethylamine or pyridine can be used as non-nucleophilic bases to catalyze the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity reagents. Handle the sulfonyl chloride in a dry environment (e.g., under nitrogen or in a glove box). |
| Inactive Amine/Alcohol | If the starting material is a salt (e.g., a hydrochloride salt of an amine), it must be neutralized to the free base before the reaction. Check the purity and stability of your starting material. |
| Insufficient Base | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. For less reactive amines, a slight excess of the base (1.1-1.5 equivalents) may be beneficial. |
| Low Reaction Temperature | While room temperature is often a good starting point, some less reactive or sterically hindered amines/alcohols may require heating. Try increasing the temperature incrementally (e.g., to 40°C, 60°C, or 80°C) and monitor the reaction progress by TLC or HPLC. |
| Steric Hindrance | If either the nucleophile or the sulfonyl chloride is sterically hindered, the reaction may be slow. Increasing the reaction time and/or temperature can help overcome this. In some cases, a less hindered derivatizing agent may be necessary. |
Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC (Side Products)
| Potential Cause | Recommended Solution |
| Hydrolysis Product | The spot/peak corresponding to 6-chloro-2-naphthalenesulfonic acid will be present if the sulfonyl chloride has hydrolyzed. Improve drying of reagents and glassware as described above. |
| Degradation of Starting Material or Product | If the reaction is run at too high a temperature or for too long, degradation may occur. Optimize the reaction time and temperature by monitoring the reaction progress. |
| Reaction with Bifunctional Molecules | If your starting material has more than one nucleophilic group, multiple derivatizations can occur. To achieve mono-derivatization, use a controlled stoichiometry of the sulfonyl chloride (e.g., 1.0 equivalent or slightly less). |
| Formation of Actinospectinoic Acid-like Degradation Products | In some cases, particularly with sensitive substrates, the reaction conditions can lead to degradation of the starting material. The use of a catalyst, such as pyridine, may help to minimize the formation of these byproducts.[1] |
Data Presentation: Factors Influencing Derivatization Yield
| Parameter | Variation | Expected Effect on Yield | Rationale |
| Temperature | Increase | Generally increases up to an optimum, then may decrease. | Higher temperature increases reaction rate but can also lead to degradation of reactants or products. An optimal temperature balances these effects. |
| Base | Pyridine vs. Triethylamine | Similar yields expected, but pyridine can also act as a nucleophilic catalyst. | Both are effective HCl scavengers. Pyridine's catalytic activity may be beneficial for less reactive substrates. |
| Molar Ratio (Base:Sulfonyl Chloride) | 1:1 to 1.5:1 | Increasing the ratio may slightly improve yield. | Ensures complete neutralization of HCl, driving the reaction to completion. |
| Molar Ratio (Nucleophile:Sulfonyl Chloride) | 1:1 to 1.2:1 | A slight excess of the nucleophile can help drive the reaction to completion and minimize unreacted sulfonyl chloride. | Favors the formation of the desired product over side reactions of the sulfonyl chloride. |
| Solvent Polarity | Aprotic (e.g., DCM, Acetonitrile) | Generally provides good yields. | These solvents effectively dissolve the reactants without participating in the reaction. |
Experimental Protocols
General Protocol for Derivatization of an Amine
This protocol is a starting point and may require optimization for your specific substrate.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Pyridine or Triethylamine (distilled and stored over KOH)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL).
-
Add pyridine or triethylamine (1.1 mmol, 1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 mmol, 1.0 equivalent) in anhydrous DCM (5 mL).
-
Slowly add the solution of this compound to the amine solution dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
If the reaction is slow, consider gentle heating to 40-60°C.
-
Once the reaction is complete, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 10 mL) to remove excess base, followed by saturated aqueous sodium bicarbonate solution (1 x 10 mL), and finally with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Optimized Protocol for Derivatization of a Hydroxylamine-containing Compound (Adapted from Tobramycin Derivatization)
This protocol is suitable for more sensitive or complex molecules.
Materials:
-
This compound
-
Substrate containing a primary or secondary amine
-
Anhydrous Acetonitrile
-
Triethylamine (TEA)
-
Heating block or water bath
Procedure:
-
Prepare a fresh solution of this compound in anhydrous acetonitrile (e.g., 0.35 mg/mL).
-
In a reaction vial, dissolve your substrate in a suitable solvent.
-
Add an appropriate volume of the this compound solution.
-
Add triethylamine as a catalyst and HCl scavenger.
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Heat the reaction mixture at 80°C for 40 minutes.
-
After cooling to room temperature, the reaction mixture can be directly analyzed by HPLC or subjected to a suitable workup procedure.
Visualizations
Experimental Workflow for Derivatization
Caption: General experimental workflow for the derivatization of amines.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Optimization of Reaction Temperature for 6-Chloro-2-Naphthylsulfonyl Chloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-Naphthylsulfonyl Chloride. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized through two primary routes:
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Chlorosulfonation of 2-Chloronaphthalene: This is a direct method where 2-chloronaphthalene is reacted with a chlorosulfonating agent, such as chlorosulfonic acid.
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From 6-Chloro-2-naphthalenesulfonic acid: This involves the initial sulfonation of 2-chloronaphthalene to form 6-chloro-2-naphthalenesulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Q2: How critical is temperature control in the synthesis of this compound?
A2: Temperature control is a critical factor that significantly influences the yield, purity, and byproduct profile of the reaction. Suboptimal temperatures can lead to incomplete reactions, degradation of the desired product, or the formation of unwanted side products such as diaryl sulfones.
Q3: What are the primary byproducts to expect, and how can their formation be minimized?
A3: The most common byproduct is the corresponding diaryl sulfone. Its formation is often favored at elevated temperatures. To minimize this, it is crucial to maintain the recommended reaction temperature and use a sufficient excess of the chlorosulfonating agent.[1] In reactions starting from an amino precursor via diazotization, impurities such as the Sandmeyer product (chloro-derivative) and hydrolysis product (sulfonic acid) can also be formed.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction: The reaction temperature may be too low, or the reaction time too short. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or HPLC. Consider extending the reaction time. |
| Product Degradation: The reaction temperature may be too high, leading to the decomposition of the sulfonyl chloride. | If you suspect product degradation, try running the reaction at a lower temperature. For the conversion of a sulfonic acid to the sulfonyl chloride, temperatures can range from ambient to reflux, so optimization is key. | |
| Hydrolysis during Workup: Sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the sulfonic acid. | Perform the aqueous workup quickly and at a low temperature (e.g., using ice-cold water). Ensure all glassware is dry before use. | |
| High Impurity Content (e.g., Diaryl Sulfone) | High Reaction Temperature: Elevated temperatures can promote the formation of sulfone byproducts. | Maintain a lower reaction temperature during the chlorosulfonation step. The addition of the aromatic compound to the chlorosulfonic acid should be done at a controlled, low temperature. |
| Incorrect Stoichiometry: An insufficient excess of the chlorosulfonating agent can lead to increased byproduct formation. | Ensure at least a 50% molar excess of the chlorosulfonating agent is used.[1] | |
| Reaction Stalls / Does Not Go to Completion | Insufficient Activation: The temperature may not be high enough to overcome the activation energy of the reaction. | For the conversion of sulfonic acids to sulfonyl chlorides with reagents like thionyl chloride, heating is often necessary. A temperature range of 50-130°C may be explored. |
| Formation of Colored Impurities | Side Reactions or Oxidation: This can occur at various stages, potentially due to overly harsh temperature conditions. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Review the temperature profile of the entire process to identify potential steps where side reactions may be occurring. |
Experimental Protocols
Synthesis of this compound from 6-amino-2-naphthalenesulfonic acid (Illustrative)
This protocol is based on a multi-step synthesis described in the literature, which involves a diazotization reaction followed by conversion to the sulfonyl chloride. The initial starting material is referred to as "compound 3" in the source, which is presumed to be an amino-substituted naphthalenesulfonic acid for the purpose of this illustrative protocol.[3]
Step 1: Diazotization
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In a suitable reaction vessel, suspend the starting amino-naphthalenesulfonic acid (1 equivalent) in water.
-
Add sodium carbonate (Na2CO3) dropwise and reflux the mixture to obtain a clear solution.
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Cool the solution in an ice bath to form a fine precipitate.
-
Slowly add hydrochloric acid (HCl).
-
Add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the reaction temperature between 0-5°C .
-
Stir the reaction mixture at this temperature for 1 hour.
-
Collect the resulting light orange precipitate (the diazonium salt) by filtration.
Step 2: Sandmeyer-type Reaction and Intermediate Formation
-
In a separate vessel cooled in an ice bath, prepare a mixture of cuprous chloride (CuCl) in hydrochloric acid.
-
Add the previously prepared diazonium salt to this mixture.
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Stir the resulting mixture at room temperature for 1 hour and then heat to 60°C for 30 minutes .
-
Cool the reaction mixture to 0°C and adjust the pH to 1-2 with a potassium hydroxide (KOH) solution.
-
Collect the precipitate by filtration.
Step 3: Conversion to Sulfonyl Chloride
-
The solid obtained from the previous step is heated with phosphorus pentachloride (PCl5) to 100-110°C for 4 hours .
-
After the reaction is complete, cool the mixture to 0°C.
-
Carefully add ice to the reaction mixture to quench the excess PCl5.
-
Collect the precipitate by filtration.
-
The crude product can be purified by silica gel chromatography.
Quantitative Data on Temperature Optimization
| Reaction Step | Temperature (°C) | Expected Yield | Purity | Key Observations |
| Chlorosulfonation of 2-Chloronaphthalene | 0 - 5 | Low to Moderate | High | Reaction may be slow and require extended time for completion. Minimal byproduct formation. |
| 20 - 25 (Room Temp) | Moderate to High | Good | A good starting point for optimization. Balance between reaction rate and purity. | |
| 40 - 60 | High | Moderate to Low | Increased reaction rate, but higher potential for diaryl sulfone byproduct formation. | |
| > 80 | Variable | Low | Significant byproduct formation and potential for product degradation. | |
| Conversion of Sulfonic Acid with PCl5 | 80 - 90 | Moderate | Good | Reaction may be slow. |
| 100 - 110 | High | High | Optimal temperature range cited in literature for a similar conversion.[3] | |
| > 120 | High | Moderate | Increased risk of side reactions and decomposition. |
Note: This data is illustrative and serves as a guideline. The optimal temperature for any specific experimental setup should be determined empirically.
Logical Workflow for Temperature Optimization
Caption: A logical workflow for the systematic optimization of reaction temperature.
References
Impact of pH on 6-Chloro-2-Naphthylsulfonyl Chloride labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 6-Chloro-2-Naphthylsulfonyl Chloride for labeling applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound labeling?
A1: this compound is an amine-reactive labeling reagent. The sulfonyl chloride moiety (-SO₂Cl) is highly electrophilic and reacts with nucleophilic functional groups on proteins. The primary targets are the deprotonated ε-amino groups of lysine residues and the α-amino group at the N-terminus, forming stable sulfonamide bonds. Other nucleophilic residues such as the phenolic hydroxyl group of tyrosine, the thiol group of cysteine, and the imidazole group of histidine can also be labeled, particularly at higher pH.
Q2: How does pH affect the labeling efficiency of this compound?
A2: The pH of the reaction buffer is a critical parameter that significantly influences labeling efficiency. The reaction involves two competing processes: the desired reaction with the protein's amino groups (aminolysis) and the undesirable hydrolysis of the sulfonyl chloride by water.
-
Aminolysis: The reaction with primary amines requires the amino group to be in its unprotonated, nucleophilic state. Therefore, a basic pH is necessary to deprotonate the ε-amino group of lysine (pKa ~10.5) and the N-terminal α-amino group (pKa ~8.0).
-
Hydrolysis: The hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is also accelerated by hydroxide ions at higher pH.
Consequently, there is an optimal pH range that maximizes the rate of aminolysis while minimizing the rate of hydrolysis. For most sulfonyl chlorides, this is typically in the range of pH 8.5-9.5 .
Q3: What are the recommended buffer conditions for labeling?
A3: It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with the protein for reaction with the sulfonyl chloride. Buffers such as sodium bicarbonate or sodium borate at a concentration of 50-100 mM are recommended. Avoid using Tris (tris(hydroxymethyl)aminomethane) or glycine buffers. The optimal pH should be determined empirically for each protein, but a starting point of pH 9.0 is generally effective.
Q4: How can I determine the degree of labeling?
A4: The degree of labeling (DOL), which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of the this compound label. The specific absorbance maximum for the conjugated label should be determined.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling | Incorrect pH: The pH of the reaction buffer is too low, resulting in protonated and non-nucleophilic amino groups. | Increase the pH of the reaction buffer to the 8.5-9.5 range. Verify the pH of your buffer before starting the reaction. |
| Hydrolysis of the Reagent: The this compound stock solution was not fresh or was exposed to moisture. | Prepare a fresh stock solution of the labeling reagent in an anhydrous solvent like DMF or DMSO immediately before use. | |
| Presence of Competing Nucleophiles: The buffer or other components in the protein solution contain primary or secondary amines (e.g., Tris, glycine, ammonium salts). | Dialyze the protein against an amine-free buffer such as sodium bicarbonate or sodium borate before labeling. | |
| Insufficient Molar Excess of Labeling Reagent: The ratio of labeling reagent to protein is too low. | Increase the molar excess of the labeling reagent. A 10- to 20-fold molar excess is a good starting point, but this may require optimization. | |
| Protein Precipitation During or After Labeling | High Concentration of Organic Solvent: The volume of the labeling reagent stock solution added is too high, leading to protein denaturation. | Keep the volume of the organic solvent (DMF or DMSO) below 10% (v/v) of the total reaction volume. |
| Change in Protein pI: The labeling reaction neutralizes the positive charges of the amino groups, which can alter the isoelectric point (pI) of the protein and reduce its solubility. | Perform the labeling reaction at a lower protein concentration. Consider adding stabilizing agents such as non-ionic detergents (e.g., Tween-20 at 0.05%) or adjusting the salt concentration. | |
| Protein Instability at Reaction Temperature: The protein may not be stable at the temperature used for the labeling reaction. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Inconsistent Labeling Results | Variability in Reagent Activity: The labeling reagent has degraded over time. | Aliquot the solid labeling reagent and store it desiccated at -20°C. Prepare fresh stock solutions for each experiment. |
| Inconsistent Reaction Time or Temperature: Variations in incubation time or temperature between experiments. | Standardize the reaction time and temperature for all experiments. Use a temperature-controlled incubator or water bath. |
Quantitative Data Summary
| Reagent | pH | Relative Labeling Efficiency | Comments |
| Dansyl Chloride | 6.0 | Very Low | At this pH, most primary amines are protonated and non-nucleophilic. |
| 7.0 | Low to Moderate | The N-terminus may be partially reactive, but lysine side chains are largely unreactive. | |
| 8.5 | High | A good balance between deprotonated amines and manageable hydrolysis of the reagent. | |
| 9.5 | Very High | Generally considered optimal for robust labeling of lysine residues.[1] | |
| >10.0 | Moderate to High | While amine reactivity is high, the rate of reagent hydrolysis becomes very rapid, potentially reducing overall efficiency. |
Experimental Protocols
Protocol: Labeling a Purified Protein with this compound
This protocol provides a general guideline. Optimization of the protein concentration and the molar ratio of the labeling reagent may be necessary for your specific protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 9.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in 100 mM sodium bicarbonate buffer, pH 9.0. Ensure the protein is fully dissolved and the solution is clear.
-
-
Labeling Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution. Add the reagent dropwise to avoid localized high concentrations that could lead to protein precipitation.
-
Ensure the final concentration of the organic solvent is below 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted sulfonyl chloride.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted labeling reagent and quenching buffer using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Alternatively, remove the unreacted components by dialysis against a large volume of buffer with several buffer changes.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling of the purified conjugate by UV-Vis spectrophotometry.
-
Visualizations
Caption: Workflow for labeling a protein with this compound.
Caption: Impact of pH on the competing reactions of this compound.
References
Preventing hydrolysis of 6-Chloro-2-Naphthylsulfonyl Chloride during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 6-Chloro-2-Naphthylsulfonyl Chloride, focusing on the prevention of hydrolysis during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive organic compound used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals, such as β-3 adrenergic receptor modulators, which have potential applications in treating conditions like heart failure.
Q2: What is hydrolysis and why is it a concern when working with this compound?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis results in the conversion of the highly reactive sulfonyl chloride group to a much less reactive sulfonic acid. This side reaction is a primary concern as it consumes the starting material, leading to reduced product yields and the formation of impurities that can complicate the purification process.
Q3: What are the visible signs of this compound hydrolysis or decomposition?
Several signs may indicate that your sample of this compound has undergone hydrolysis or decomposition:
-
Change in Physical Appearance: The compound is typically a solid. The presence of a sticky or syrupy consistency can indicate hydrolysis.
-
Reduced Yield: A lower than expected yield of your desired product is a common indicator that the starting material has been consumed by hydrolysis.
-
Formation of Precipitate: The resulting sulfonic acid is often less soluble in organic solvents and may precipitate out of the reaction mixture.
-
Inconsistent Spectroscopic Data: NMR or other spectroscopic analyses of the crude reaction mixture may show the presence of unexpected peaks corresponding to the sulfonic acid byproduct.
Q4: How should this compound be stored to minimize hydrolysis?
To ensure the stability of this compound, it should be stored in a cool, dry environment, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent the ingress of atmospheric moisture.
Troubleshooting Guide: Preventing Hydrolysis in Reactions
This guide addresses common issues encountered during reactions with this compound and provides steps to mitigate hydrolysis.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Hydrolysis of this compound: The starting material has reacted with water instead of the intended nucleophile. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents. Consider using molecular sieves to remove trace amounts of water from solvents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture. 3. Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to slow down the rate of hydrolysis. |
| Presence of a Water-Soluble Impurity | Formation of 6-Chloro-2-Naphthalenesulfonic Acid: The sulfonyl chloride has hydrolyzed, forming the corresponding sulfonic acid, which is more polar and may be soluble in aqueous work-up solutions. | 1. Minimize Contact with Water During Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature. 2. Use Anhydrous Work-up: If possible, use an anhydrous work-up procedure, such as filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts. |
| Difficulty in Product Purification | Co-elution of Product and Sulfonic Acid: The sulfonic acid byproduct may have similar chromatographic properties to the desired product, making separation difficult. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems and gradients to improve the separation of the product from the sulfonic acid. 2. Derivative Formation: Consider converting the sulfonic acid to a more easily separable derivative if direct purification is challenging. |
Data Presentation: Hydrolysis Kinetics
Table 1: Solvent Effects on the Rate of Solvolysis of 4-(acetylamino)-1-naphthalenesulfonyl chloride at 25 °C [1]
| Solvent | First-Order Rate Constant (kobs), s-1 |
| 100% Ethanol | 1.05 x 10-5 |
| 90% Ethanol | 5.25 x 10-5 |
| 80% Ethanol | 1.26 x 10-4 |
| 100% Methanol | 5.01 x 10-5 |
| 90% Methanol | 1.58 x 10-4 |
| 80% Methanol | 3.98 x 10-4 |
| 90% Acetone | 1.99 x 10-5 |
| 80% Acetone | 7.94 x 10-5 |
Note: This data is for a structural analog and should be used as a qualitative guide. The presence of the chloro substituent in this compound may influence the absolute reaction rates.
The data clearly shows that the rate of solvolysis increases significantly with increasing water content in the solvent mixture, highlighting the critical importance of using anhydrous solvents to prevent hydrolysis.
Experimental Protocols
Detailed Protocol for Sulfonamide Synthesis under Anhydrous Conditions
This protocol provides a general method for the synthesis of a sulfonamide using this compound, with specific emphasis on minimizing hydrolysis.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Anhydrous base (e.g., Triethylamine, Pyridine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Preparation of Glassware and Reagents:
-
Thoroughly dry all glassware (round-bottom flask, addition funnel, stir bar) in an oven at >100 °C for at least 4 hours and allow to cool to room temperature in a desiccator.
-
Use freshly opened or distilled anhydrous solvents. If the solvent has been opened previously, consider drying it over molecular sieves.
-
Ensure the amine and base are anhydrous.
-
-
Reaction Setup:
-
Assemble the glassware under a stream of nitrogen or argon.
-
To the round-bottom flask, add the amine (1.0 equivalent) and dissolve it in the anhydrous solvent.
-
Add the anhydrous base (1.1 - 1.5 equivalents) to the amine solution.
-
-
Addition of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.
-
Transfer the sulfonyl chloride solution to an addition funnel.
-
Cool the amine solution to 0 °C using an ice bath.
-
Slowly add the this compound solution dropwise to the stirred amine solution over a period of 15-30 minutes.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water or saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with 1M HCl (to remove excess base), followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualizations
Hydrolysis of this compound
Caption: Mechanism of hydrolysis of this compound.
Experimental Workflow for Minimizing Hydrolysis
Caption: Recommended workflow to prevent hydrolysis during synthesis.
Signaling Pathway of the β-3 Adrenergic Receptor
As this compound is a precursor for β-3 adrenergic receptor modulators, understanding the receptor's signaling is crucial. The β-3 adrenergic receptor exhibits dual coupling to both stimulatory (Gs) and inhibitory (Gi) G proteins.
Caption: Dual signaling of the β-3 adrenergic receptor via Gs and Gi pathways.
References
Removing unreacted 6-Chloro-2-Naphthylsulfonyl Chloride from sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 6-Chloro-2-Naphthylsulfonyl Chloride from experimental samples. The following information is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
Issue 1: Difficulty in Removing Unreacted this compound
Primary Cause: The unreacted sulfonyl chloride can co-elute with the desired product during chromatographic purification due to similar polarities.
Solutions:
-
Quenching: Before purification, the unreacted this compound should be converted into a more polar and easily separable derivative. This can be achieved through hydrolysis to a sulfonic acid or by reaction with an amine to form a sulfonamide.
-
Liquid-Liquid Extraction: After quenching, a liquid-liquid extraction can effectively separate the product from the polar byproduct.
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound?
A1: Unreacted this compound can interfere with subsequent reaction steps and complicate the purification of the desired product. As a reactive compound, its removal is also crucial for the safety and stability of the final product.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common strategies involve a "quench" step to chemically modify the unreacted sulfonyl chloride, followed by a purification technique. The main approaches are:
-
Aqueous Hydrolysis: Reacting the excess sulfonyl chloride with a basic aqueous solution to form the highly water-soluble 6-chloro-2-naphthalenesulfonic acid.
-
Amine Quench: Adding a primary or secondary amine to the reaction mixture to form a stable and polar 6-chloro-2-naphthalenesulfonamide.
-
Chromatographic Separation: While challenging, it is possible to separate the unreacted sulfonyl chloride from the product using column chromatography with an optimized solvent system.
Q3: How do I choose the best quenching method for my experiment?
A3: The choice of quenching method depends on the stability of your desired product and its physical properties.
-
If your product is stable in the presence of a mild base and water, aqueous hydrolysis is a good option as the resulting sulfonic acid salt is readily removed into an aqueous layer during extraction.
-
If your product is sensitive to aqueous basic conditions, an amine quench in an organic solvent might be more suitable. The resulting sulfonamide is typically more polar than the sulfonyl chloride, facilitating chromatographic separation.
Q4: My product seems to be degrading during the aqueous quench. What can I do?
A4: If your product is base-sensitive, consider the following:
-
Use a milder base, such as sodium bicarbonate, instead of stronger bases like sodium hydroxide.
-
Perform the quench at a lower temperature (e.g., 0 °C) to minimize potential side reactions.
-
Alternatively, switch to a non-aqueous quenching method, such as the addition of an amine.
Q5: I've quenched the reaction, but I'm still having trouble separating my product from the quenched byproduct. What are my options?
A5:
-
Optimize Liquid-Liquid Extraction: If you performed an aqueous quench, ensure the pH of the aqueous phase is basic enough to fully deprotonate the sulfonic acid, maximizing its solubility in the aqueous layer. Multiple extractions may be necessary.
-
Optimize Column Chromatography: If you used an amine quench, carefully select your mobile phase for column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.
-
Recrystallization: If your product is a solid, try to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the sulfonamide byproduct remains soluble.
Data Presentation
The following table summarizes the qualitative solubility of this compound and its common quenched derivatives, which is critical for designing effective purification strategies.
| Compound | Water Solubility | Solubility in Common Organic Solvents (e.g., DCM, Chloroform, DMF, Methanol) |
| This compound | Practically Insoluble[1] | Soluble[1] |
| 6-Chloro-2-naphthalenesulfonic acid sodium salt | Soluble | Sparingly Soluble to Insoluble |
| 6-Chloro-2-naphthalenesulfonamide (generic) | Generally Sparingly Soluble to Insoluble | Moderately Soluble to Soluble (Varies with amine used) |
Experimental Protocols
Protocol 1: Aqueous Hydrolysis Quench and Liquid-Liquid Extraction
This protocol is suitable for products that are stable under mild basic conditions and are soluble in a water-immiscible organic solvent.
-
Cool the Reaction Mixture: Once the primary reaction is complete, cool the reaction vessel to 0 °C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue addition until the cessation of any gas evolution.
-
Stir: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete hydrolysis of the unreacted sulfonyl chloride.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and water to achieve clear phase separation.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x volume of organic layer)
-
Water (1 x volume of organic layer)
-
Brine (1 x volume of organic layer)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
This protocol is generally applicable for the purification of the desired product after quenching.
-
Adsorbent and Eluent Selection:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): The choice of eluent is critical and depends on the polarity of the desired product and the quenched byproduct. A solvent system of ethyl acetate and hexanes is a common starting point. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the least polar solvent mixture determined by TLC.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired product and then the more polar byproducts.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for removing unreacted sulfonyl chloride.
Caption: A general experimental workflow for sample purification.
References
Technical Support Center: HPLC Separation of 6-Chloro-2-Naphthylsulfonyl Chloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6-Chloro-2-Naphthylsulfonyl Chloride and its derivatives. The following information is synthesized from established methods for sulfonamides and structurally related compounds to provide a robust starting point for method development and issue resolution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reverse-phase HPLC method for this compound derivatives?
A good starting point is a reverse-phase method using a C18 column.[1] Given the acidic nature of the sulfonyl chloride group, an acidified mobile phase is recommended to ensure good peak shape. A typical starting condition would be a gradient elution with acetonitrile and water, both containing a small amount of acid like phosphoric acid or formic acid.
Q2: My peaks are tailing. What are the common causes and solutions?
Peak tailing is a common issue in HPLC and can be caused by several factors.[2][3][4][5][6] One likely cause for sulfonamide derivatives is the interaction of basic analytes with acidic silanol groups on the silica-based stationary phase.[3]
Common Causes and Solutions for Peak Tailing:
-
Secondary Silanol Interactions: Add a competitive base to the mobile phase, use a base-deactivated column, or operate at a lower pH to suppress the ionization of silanol groups.
-
Column Overload: Reduce the injection volume or the concentration of the sample.[6]
-
Column Contamination: Use a guard column and ensure proper sample cleanup.[3] If the column is contaminated, a washing procedure with a series of strong solvents may be necessary.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds.[2] Adjusting the pH away from the analyte's pKa can often improve peak symmetry.
-
Dead Volume: Minimize the length and internal diameter of tubing between the column and the detector.[2]
Q3: How can I improve the resolution between two closely eluting derivatives?
Improving resolution often involves modifying the mobile phase composition or changing the stationary phase.
-
Optimize Mobile Phase: Adjusting the organic solvent ratio (e.g., acetonitrile vs. methanol) can alter selectivity. A shallower gradient can also increase the separation between peaks.
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. For aromatic compounds like these derivatives, a phenyl-hexyl or biphenyl column can provide alternative π-π interactions, enhancing separation.
-
Adjust Temperature: Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer kinetics.
Q4: What are the key considerations for the chiral separation of my this compound derivatives?
For chiral separations, the most common approach is to use a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for the separation of sulfonamide enantiomers.[7][8] Supercritical Fluid Chromatography (SFC) can also be a powerful alternative to HPLC for chiral separations, sometimes offering higher efficiency and faster analysis times.[7]
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | - Add a competing amine (e.g., triethylamine) to the mobile phase (0.1%).- Use a base-deactivated (end-capped) column.- Lower the mobile phase pH with 0.1% phosphoric or formic acid. |
| Column Overload | - Dilute the sample by a factor of 10 and re-inject.- Reduce the injection volume. |
| Column Contamination/Deterioration | - Replace the guard column.- Flush the analytical column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol).- If the problem persists, replace the analytical column. |
| Mismatched Sample and Mobile Phase Solvents | - Dissolve the sample in the initial mobile phase if possible. |
| Increased Dead Volume | - Check all fittings for tightness.- Use shorter, narrower internal diameter tubing between the column and detector. |
Problem: Poor Resolution
| Potential Cause | Troubleshooting Steps |
| Inadequate Mobile Phase Strength | - For reverse-phase, decrease the percentage of the organic solvent to increase retention and potentially improve separation. |
| Suboptimal Selectivity | - Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).- Adjust the mobile phase pH.- Try a different stationary phase (e.g., C8, Phenyl-Hexyl). |
| Low Column Efficiency | - Ensure the column is properly packed and not voided.- Decrease the flow rate.- Increase the column temperature. |
Experimental Protocols
Proposed Reverse-Phase HPLC Method for this compound Derivatives
This protocol provides a starting point for method development. Optimization will likely be required for specific derivatives.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Starting Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table. Degas both mobile phases before use.
-
Standard Preparation: Prepare a stock solution of the this compound derivative in acetonitrile or a mixture of acetonitrile and water. Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standards and samples.
Visualizations
Caption: A workflow for troubleshooting common HPLC separation issues.
Caption: Strategies for the chiral separation of sulfonyl chloride derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 6-Chloro-2-Naphthylsulfonyl Chloride Labeled Analytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-Naphthylsulfonyl Chloride for analyte labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a derivatizing agent used in analytical chemistry. It is primarily used to label primary and secondary amines, as well as other nucleophilic groups, to improve their detection and quantification in chromatographic and mass spectrometric methods. The naphthalene group provides a UV-chromophore and a fluorescent moiety, enhancing detection sensitivity.
Q2: What are the main stability concerns when working with this compound and its labeled analytes?
The primary stability concerns include:
-
Hydrolysis of the Reagent: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, rendering it inactive for labeling.
-
Hydrolysis of the Labeled Analyte (Sulfonamide): While generally stable, the sulfonamide bond formed after derivatization can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
-
Photodegradation: The naphthalene structure in the label can be susceptible to degradation upon exposure to UV light. It is recommended to protect samples and standards from direct light.
Q3: What are the optimal storage conditions for this compound reagent and the labeled samples?
-
This compound Reagent: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a desiccator. Storage under an inert gas atmosphere (e.g., argon or nitrogen) at 2-8°C is also recommended.[1]
-
Labeled Samples: For short-term storage, keep samples at 2-8°C. For long-term storage, it is advisable to store them at -20°C or below. All samples should be protected from light.
Q4: What are the key parameters to optimize for a successful labeling reaction?
The key parameters for optimization include:
-
pH: The reaction with primary and secondary amines is most efficient at a slightly alkaline pH (typically 8-10). This is because the deprotonated amine is more nucleophilic.
-
Temperature and Time: The reaction is often carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) to increase the reaction rate. The optimal time can range from 30 minutes to several hours.
-
Molar Ratio of Reagent to Analyte: A molar excess of the derivatizing agent is typically used to ensure complete reaction with the analyte. A starting point is often a 10- to 20-fold molar excess.
Q5: What are the common challenges in the LC-MS/MS analysis of labeled analytes?
Common challenges include:
-
In-source Fragmentation: The sulfonamide bond can sometimes be labile in the mass spectrometer source, leading to fragmentation and reduced signal of the parent ion.
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the labeled analyte, affecting quantification.
-
Chromatographic Peak Shape: Poor peak shape can result from interactions of the labeled analyte with the stationary phase or from issues with the mobile phase composition.
Troubleshooting Guides
Issue 1: Low or No Derivatization Yield
| Possible Cause | Recommended Action |
| Degraded/Hydrolyzed Reagent | Use a fresh bottle of this compound. Ensure proper storage in a desiccator. |
| Suboptimal pH | Optimize the pH of the reaction buffer. For amines, a pH of 8-10 is generally recommended. |
| Presence of Competing Nucleophiles | Ensure the sample matrix is free from other primary and secondary amines (e.g., Tris buffer). |
| Insufficient Reagent | Increase the molar excess of the this compound. |
| Low Reaction Temperature/Short Reaction Time | Increase the reaction temperature or extend the reaction time. |
Issue 2: Poor Reproducibility
| Possible Cause | Recommended Action |
| Inconsistent Reaction Conditions | Precisely control reaction time, temperature, and pH for all samples and standards. |
| Instability of Labeled Analyte | Analyze samples as soon as possible after derivatization. Store derivatized samples at low temperatures and protected from light. |
| Variable Matrix Effects | Use an internal standard (preferably a stable isotope-labeled version of the analyte) to correct for variations. |
Issue 3: Degradation of Labeled Analyte During Sample Preparation or Analysis
| Possible Cause | Recommended Action |
| Hydrolysis | Avoid exposing the labeled analyte to strong acids or bases for prolonged periods. Keep the pH of solutions as close to neutral as possible after derivatization. |
| Photodegradation | Protect samples from light at all stages of the experiment by using amber vials and minimizing exposure to ambient light. |
| Thermal Degradation | Avoid high temperatures during sample preparation (e.g., evaporation steps). |
Experimental Protocols
General Protocol for Labeling of Primary/Secondary Amines
-
Sample Preparation:
-
Dissolve the analyte in a suitable solvent.
-
Adjust the pH of the sample solution to 8-10 with a suitable buffer (e.g., borate buffer). Ensure the buffer does not contain primary or secondary amines.
-
-
Derivatization Reaction:
-
Prepare a fresh stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile or acetone).
-
Add a 10- to 20-fold molar excess of the this compound solution to the sample.
-
Vortex briefly and incubate the reaction mixture at 40-60°C for 30-60 minutes. Protect from light.
-
-
Reaction Quenching:
-
To stop the reaction and consume excess reagent, add a small amount of a primary or secondary amine solution (e.g., glycine or Tris).
-
-
Sample Cleanup (if necessary):
-
The sample can be directly injected into the LC-MS system or subjected to a cleanup step (e.g., solid-phase extraction) to remove excess reagent and byproducts.
-
Visualizations
Caption: A general workflow for the derivatization of analytes with this compound.
Caption: A troubleshooting guide for low derivatization yield.
Caption: Potential degradation pathways for 6-Chloro-2-Naphthylsulfonyl-labeled analytes.
References
Technical Support Center: Minimizing Signal Suppression in MS with Sulfonyl Chloride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize signal suppression in mass spectrometry (MS) when working with sulfonyl chloride derivatives.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in LC-MS and why is it a concern when using sulfonyl chloride derivatives?
A1: Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1] While sulfonyl chloride derivatives like Dansyl chloride are often used to enhance signal intensity and improve chromatographic retention, the derivatization reagent itself or byproducts of the reaction can potentially contribute to ion suppression if not properly managed.[2][3] Furthermore, the inherent complexity of biological samples remains a primary source of matrix effects.[1]
Q2: How can derivatization with a sulfonyl chloride reagent like Dansyl chloride help in minimizing signal suppression?
A2: Derivatization with reagents like Dansyl chloride can indirectly minimize signal suppression in several ways:
-
Signal Enhancement: Dansyl chloride introduces a tertiary amine group into the analyte, which has a high proton affinity. This significantly boosts the signal in positive mode electrospray ionization (ESI), effectively overcoming baseline suppression.[2][4]
-
Improved Chromatography: Derivatization alters the chemical properties of the analyte, often making it more hydrophobic. This leads to better retention on reverse-phase columns, moving the analyte away from the early-eluting, often "dirty," part of the chromatogram where many matrix components reside and cause suppression.[4]
-
Enhanced Electrospray Stability: A more stable electrospray results in more consistent ionization and can reduce the extent of ion suppression.[5]
Q3: What are the common causes of poor results when using Dansyl chloride derivatization?
A3: Common issues with Dansyl chloride derivatization include:
-
Reagent Degradation: Dansyl chloride is sensitive to light and moisture and can degrade over time, leading to incomplete derivatization. It is recommended to use fresh reagents and store them properly in a cool, dark, and dry place.[6]
-
Incorrect pH: The derivatization reaction is pH-dependent, with an optimal pH typically around 9.5-11 for the reaction with amines.[4] Failure to maintain the correct pH can lead to incomplete reactions.
-
Precipitation: Dansyl chloride can sometimes precipitate out of solution, especially if the storage conditions are not ideal or if it is not fully dissolved.[6] This reduces the amount of active reagent available for the reaction.
-
Excess Reagent: While an excess of the derivatizing reagent is necessary to drive the reaction to completion, a very large excess can potentially cause ion suppression. It is important to optimize the reagent concentration.
Troubleshooting Guides
Issue 1: Low or No Signal from the Derivatized Analyte
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | Optimize Reaction Conditions: - pH: Ensure the reaction buffer is at the optimal pH (typically 9.5-11 for amines). Prepare fresh buffer and verify its pH.[4] - Temperature and Time: Optimize the incubation temperature and time. A common starting point is 60°C for 30-60 minutes.[4] - Reagent Concentration: Ensure a sufficient molar excess of the sulfonyl chloride reagent is used. |
| Reagent Degradation | - Use Fresh Reagent: Prepare Dansyl chloride solution fresh before each use.[6] - Proper Storage: Store the solid reagent in a desiccator in the dark. |
| Analyte Degradation | - Sample Stability: Ensure the analyte is stable under the derivatization conditions (e.g., high pH, elevated temperature). |
| MS Parameters Not Optimized for Derivative | - Tune for the Derivative: The mass and fragmentation pattern of the derivatized analyte will be different. Ensure the MS is tuned and set to monitor the correct m/z for the derivatized product. |
Issue 2: High Background Noise or Signal Suppression
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Improve Sample Preparation: - Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove interfering matrix components. - Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively extract the analyte and its derivative. Optimize Chromatography: - Gradient Elution: Develop a gradient that separates the derivatized analyte from the solvent front and other matrix components. - Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity. |
| Excess Derivatization Reagent | - Quench the Reaction: After the desired incubation time, quench the reaction by adding a small amount of a primary amine (e.g., ethylamine) or by acidifying the solution to consume the excess reagent. - Optimize Reagent Amount: Reduce the concentration of the sulfonyl chloride reagent to the minimum required for complete derivatization. |
| Contaminated Solvents or Reagents | - Use High-Purity Solvents: Use LC-MS grade solvents and reagents for both sample preparation and mobile phases. |
Quantitative Data on Signal Enhancement
Derivatization with sulfonyl chlorides can lead to a significant increase in signal intensity. The table below summarizes some reported quantitative data.
| Analyte | Sulfonyl Chloride Derivative | Fold Signal Increase | Mass Spectrometry Mode | Reference |
| Propofol | Dansyl chloride | Up to 200-fold | ESI Positive | [3] |
| Cholesterol Oxidation Product | Dansyl chloride | 1000-fold (compared to a previous method) | ESI Positive | [2] |
Experimental Protocols
Protocol 1: General Dansyl Chloride Derivatization for LC-MS Analysis of Amines
This protocol is a general guideline and should be optimized for the specific analyte and matrix.
Materials:
-
Dansyl chloride solution (e.g., 1-10 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate or sodium carbonate buffer (100 mM, pH 9.5-11)
-
Quenching solution (e.g., 5% formic acid or a primary amine solution)
-
High-purity water, acetonitrile, and methanol
-
Sample extract containing the analyte
Procedure:
-
Sample Preparation: To 50 µL of the sample extract, add 50 µL of the alkaline buffer.
-
Derivatization: Add 100 µL of the Dansyl chloride solution. Vortex briefly.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes). Protect the samples from light during incubation.
-
Quenching: Stop the reaction by adding 10 µL of the quenching solution. Vortex.
-
Centrifugation: Centrifuge the sample to pellet any precipitate.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.
Visualizations
Caption: A troubleshooting workflow for low MS signal with sulfonyl chloride derivatives.
Caption: General experimental workflow for LC-MS analysis using sulfonyl chloride derivatization.
References
- 1. longdom.org [longdom.org]
- 2. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a rapid and sensitive LC-ESI/MS/MS assay for the quantification of propofol using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to N-Terminal Peptide Sequencing: 6-Chloro-2-Naphthylsulfonyl Chloride vs. Dansyl Chloride
For researchers, scientists, and drug development professionals engaged in peptide analysis and proteomics, the selection of a derivatization agent for N-terminal sequencing is a critical decision that influences sensitivity, accuracy, and workflow efficiency. This guide provides a detailed comparison of two sulfonyl chloride-based fluorescent labeling reagents: the well-established dansyl chloride and the less characterized 6-Chloro-2-Naphthylsulfonyl Chloride.
While dansyl chloride has been a mainstay in protein chemistry for decades, this guide also explores the potential of this compound, a structurally related compound. Due to a scarcity of published data on the direct application of this compound in peptide sequencing, this comparison will leverage established principles of fluorescent labeling and the known properties of dansyl chloride to provide a comprehensive overview and prospective analysis.
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of dansyl chloride, a widely used reagent for N-terminal amino acid analysis.[1][2][3] Information for this compound is largely inferred from the general properties of naphthalenesulfonyl chlorides and awaits empirical validation.
| Feature | Dansyl Chloride | This compound (Predicted) |
| Reaction Principle | Reacts with primary and secondary amines of the N-terminal amino acid and lysine side chains to form a stable, fluorescent sulfonamide adduct.[3] | Expected to react similarly with primary and secondary amines to form a stable sulfonamide adduct. |
| Detection Method | Fluorescence detection.[4] | Fluorescence detection. |
| Excitation Max (λex) | ~340 nm[5] | Predicted to be in a similar UV range. |
| Emission Max (λem) | ~510 nm (blue-green fluorescence)[5] | The naphthalene chromophore suggests fluorescence, but the specific emission wavelength is not documented for its amino acid derivatives. |
| Derivative Stability | Dansyl-amino acid adducts are stable to acid hydrolysis, allowing for the recovery of the labeled N-terminal amino acid.[4] | Expected to form stable sulfonamide bonds resistant to acid hydrolysis. |
| Sensitivity | High sensitivity, enabling detection in the picomole range. | Potentially high sensitivity due to the fluorescent naphthalene moiety. |
| Key Advantages | Well-characterized, extensive literature and established protocols, proven reliability in peptide sequencing.[2] | Potentially offers different fluorescent properties (e.g., quantum yield, lifetime) which could be advantageous in specific applications. |
| Potential Limitations | Can also react with lysine side chains, potentially complicating analysis. Unstable in dimethyl sulfoxide (DMSO).[3] | Lack of established protocols and performance data. Potential for side reactions and fluorescent quenching effects are uncharacterized. |
The Chemistry of N-Terminal Labeling
Both dansyl chloride and this compound are sulfonyl chloride derivatives that react with the nucleophilic amino group at the N-terminus of a peptide. This reaction, typically carried out under alkaline conditions, results in the formation of a highly stable sulfonamide bond.
The general workflow for N-terminal peptide sequencing using these reagents involves three key steps:
-
Labeling: The peptide is reacted with the sulfonyl chloride reagent to attach the fluorescent tag to the N-terminal amino acid.
-
Hydrolysis: The peptide is then completely hydrolyzed into its constituent amino acids. The sulfonamide bond between the fluorescent tag and the N-terminal amino acid is resistant to this hydrolysis.
-
Analysis: The resulting mixture of amino acids is separated, typically by chromatography, and the fluorescently labeled N-terminal amino acid is identified by its characteristic fluorescence.
Below is a DOT script visualizing the general experimental workflow for N-terminal peptide sequencing using a fluorescent sulfonyl chloride reagent.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are established protocols for N-terminal peptide sequencing using dansyl chloride. Due to the lack of specific literature, a comparable protocol for this compound is not available but would likely follow similar principles.
Protocol 1: N-Terminal Amino Acid Analysis using Dansyl Chloride
This protocol outlines the essential steps for labeling a peptide with dansyl chloride, followed by hydrolysis and identification of the N-terminal amino acid.
Materials:
-
Peptide sample
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.2 M, pH 9.5)
-
6 M Hydrochloric acid (HCl)
-
Acetone
-
Standard dansyl-amino acids
-
Thin-layer chromatography (TLC) plates (e.g., polyamide sheets) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Labeling:
-
Dissolve the peptide sample in the sodium bicarbonate buffer.
-
Add an excess of dansyl chloride solution to the peptide solution.
-
Incubate the mixture in the dark at 37°C for 1-2 hours.
-
After incubation, evaporate the acetone.
-
-
Hydrolysis:
-
Add 6 M HCl to the dried sample.
-
Seal the tube under vacuum and hydrolyze at 110°C for 12-24 hours.
-
After hydrolysis, cool the sample and unseal the tube.
-
Dry the sample to remove the HCl.
-
-
Analysis:
-
Dissolve the dried hydrolysate in a suitable solvent (e.g., 50% ethanol).
-
Spot the sample, along with standard dansyl-amino acids, onto a polyamide TLC plate.
-
Develop the chromatogram using appropriate solvent systems.
-
Alternatively, analyze the sample using reverse-phase HPLC with a fluorescence detector.
-
Identify the N-terminal dansyl-amino acid by comparing its chromatographic behavior to that of the standards under UV light.[4]
-
The chemical reaction for the dansylation of an N-terminal amino acid is depicted in the following diagram:
The Unexplored Potential of this compound
While dansyl chloride's utility is well-documented, the exploration of alternative reagents is driven by the quest for improved sensitivity, different spectral properties for multiplexing, and enhanced performance in complex biological matrices. This compound, with its naphthalene core, is a promising candidate. The naphthalene moiety is known to be fluorescent, and its derivatives have been explored as fluorescent probes.[6]
The chloro-substitution on the naphthalene ring may influence the compound's reactivity and the fluorescent properties of its amino acid adducts. For instance, the position and nature of substituents on the naphthalene ring can affect the quantum yield and Stokes shift of the fluorophore. Further research is necessary to synthesize and characterize the amino acid derivatives of this compound to determine their excitation and emission spectra, fluorescence quantum yields, and stability. Such studies would be the first step in evaluating its potential as a viable alternative to dansyl chloride for peptide sequencing.
Conclusion: An Established Tool and a Path for Future Research
In the landscape of N-terminal peptide sequencing, dansyl chloride remains a robust and reliable fluorescent labeling reagent with a wealth of supporting literature and well-established protocols. Its high sensitivity and the stability of its derivatives make it a valuable tool for protein chemists.
This compound , on the other hand, represents an area of untapped potential. While its structural similarity to dansyl chloride and the inherent fluorescence of the naphthalene group suggest its suitability for similar applications, a comprehensive evaluation based on experimental data is currently lacking. Future research focusing on the synthesis, characterization, and application of this compound in peptide sequencing is warranted. Such studies will be instrumental in determining if this compound can offer any advantages over existing reagents and expand the toolkit available to researchers in proteomics and drug development. For now, dansyl chloride remains the recommended and validated choice for routine N-terminal analysis.
References
- 1. Peptide Analysis, Sequencing and Synthesis—Section 9.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 5. Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-(p-Toluidino)-2-naphthalenesulfonyl chloride fluorescence, =98.0 HPLC 62778-24-9 [sigmaaldrich.com]
Alternatives to 6-Chloro-2-Naphthylsulfonyl Chloride for amine analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of amines, the selection of an appropriate derivatization reagent is paramount. While 6-Chloro-2-Naphthylsulfonyl Chloride has its applications, a range of alternatives offer distinct advantages in terms of sensitivity, selectivity, and compatibility with various analytical platforms. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to facilitate an informed choice for your specific analytical needs.
Performance Comparison of Amine Derivatization Reagents
The efficacy of a derivatization reagent is determined by several key performance indicators. The following table summarizes the quantitative performance of common alternatives to this compound for the analysis of amines and amino acids.
| Reagent | Detection Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) | Derivative Stability | Excitation (λex) / Emission (λem) / Absorption (λmax) | Selectivity |
| Dansyl Chloride | Fluorescence, UV-Vis | LOD: 0.07 - 0.25 mg/L[1] | ≥ 0.997[1] | Stable[2] | λex: ~335-340 nm, λem: ~520-535 nm; λmax: ~254 nm, ~325 nm[2][3][4] | Primary & Secondary Amines[2] |
| 9-Fluorenyl- methoxycarbonyl Chloride (FMOC-Cl) | Fluorescence, UV-Vis | LOQ: 1 - 10 pmol[5] | > 0.995[6] | Stable[6][7] | λex: ~260-265 nm, λem: ~310-315 nm; λmax: ~265 nm[7][8] | Primary & Secondary Amines[6][7] |
| o-Phthalaldehyde (OPA) | Fluorescence | LOD: 40 - 70 pmol/mL[9][10] | ≥ 0.99[9] | Less stable, requires prompt analysis[11] | λex: ~340 nm, λem: ~455 nm[11] | Primary Amines |
| Ninhydrin | Colorimetric (UV-Vis) | Low nmol range[9] | - | Stable | λmax: 570 nm (primary amines), 440 nm (imino acids)[12][13] | Primary Amines & Amino Acids[12][14] |
| 4-Fluoro-7-nitro- benzofurazan (NBD-F) | Fluorescence | - | - | Stable derivatives[15] | λex: ~470 nm, λem: ~530 nm[16] | Primary & Secondary Amines[16][17] |
Experimental Workflow for Amine Analysis
The general workflow for amine analysis using pre-column derivatization involves several key steps, from sample preparation to data analysis. This process is illustrated in the diagram below.
Caption: General experimental workflow for amine analysis using pre-column derivatization.
Experimental Protocols
Detailed methodologies for the key derivatization agents are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and analytical instrumentation.
Dansyl Chloride Derivatization Protocol for HPLC Analysis
This protocol is suitable for the quantification of primary and secondary amines.
1. Reagent Preparation:
-
Dansyl Chloride Solution (10 mg/mL): Dissolve 100 mg of dansyl chloride in 10 mL of anhydrous acetone or acetonitrile. Prepare this solution fresh and protect it from light.[18]
-
Sodium Bicarbonate Buffer (0.5 M, pH 9.5): Dissolve 4.2 g of sodium bicarbonate in 100 mL of deionized water and adjust the pH to 9.5 with 1 M NaOH.[18]
2. Derivatization Procedure:
-
To 100 µL of the sample or standard solution (containing approximately 1-10 nmol of amine), add 100 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution and mix thoroughly.
-
Incubate the mixture in a water bath at 60°C for 45-60 minutes in the dark.[19]
-
After incubation, cool the reaction mixture to room temperature.
-
To stop the reaction, add 100 µL of a quenching solution (e.g., 10% ammonium hydroxide) to consume excess dansyl chloride.[2]
3. Sample Preparation for HPLC:
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Derivatization Protocol for HPLC Analysis
This protocol is effective for both primary and secondary amines, yielding highly fluorescent derivatives.[6][7]
1. Reagent Preparation:
-
FMOC-Cl Solution (10 mM): Dissolve 25.9 mg of FMOC-Cl in 10 mL of acetonitrile.
-
Borate Buffer (0.5 M, pH 10): Prepare by dissolving the appropriate amount of boric acid in water and adjusting the pH with sodium hydroxide solution.[20]
2. Derivatization Procedure:
-
In a reaction vial, mix the sample or standard solution with the borate buffer.
-
Add the FMOC-Cl solution to the vial. The optimal ratio of reagents should be determined empirically, but a molar excess of FMOC-Cl is typically used.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 40 minutes).[20]
-
Quench the reaction by adding an excess of a primary amine, such as glycine or 1-aminoadamantane (ADAM), to react with the unreacted FMOC-Cl.[21]
3. Sample Preparation for HPLC:
-
Acidify the reaction mixture with an acid (e.g., 0.1 M HCl) to stop the reaction.[20]
-
Filter the derivatized sample through a 0.45 µm filter prior to injection into the HPLC system.[21]
o-Phthalaldehyde (OPA) Derivatization Protocol for HPLC Analysis
This method is highly sensitive and specific for primary amines.
1. Reagent Preparation:
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2) and 50 µL of a thiol, such as 2-mercaptoethanol. This reagent should be prepared fresh daily and stored in a dark vial.[22]
2. Derivatization Procedure:
-
In a reaction vial, mix a small volume of the sample or standard with the OPA reagent.
-
The reaction is rapid and typically proceeds to completion within 1-2 minutes at room temperature.[22]
3. Sample Preparation for HPLC:
-
Due to the potential instability of the OPA derivatives, the sample should be injected into the HPLC system promptly after derivatization.[11][22] Some methods suggest stopping the reaction by adding a small amount of acid after a specific time.[22]
Ninhydrin Assay Protocol for Spectrophotometric Analysis
A classic colorimetric method for the quantification of amino acids.
1. Reagent Preparation:
-
Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol or acetone. This solution should be prepared fresh.[13]
-
Sodium Acetate Buffer (pH 5.2): Dissolve 108.8 g of sodium acetate in 80 mL of deionized water, adjust the pH to 5.2 with glacial acetic acid, and bring the final volume to 200 mL.[12][23]
2. Assay Procedure:
-
Prepare a series of amino acid standards of known concentrations.
-
In separate test tubes, add 1 mL of each standard, the unknown sample, and a blank (deionized water).
-
Add 1 mL of the ninhydrin reagent to each tube and mix thoroughly.[13]
-
Heat the tubes in a boiling water bath for 15-20 minutes.[13]
-
Cool the tubes to room temperature.
-
Add a diluent solvent (e.g., a 1:1 mixture of n-propanol and deionized water) and mix well.[13]
-
Measure the absorbance of the solutions at 570 nm (for primary amino acids) or 440 nm (for imino acids like proline) using a spectrophotometer.[12][13]
4. Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of the amino acid in the unknown sample by interpolating its absorbance on the standard curve.
4-Fluoro-7-nitrobenzofurazan (NBD-F) Derivatization Protocol for HPLC Analysis
A sensitive method for both primary and secondary amines.
1. Reagent Preparation:
-
NBD-F Solution (100 mM): Prepare a 100 mM solution of NBD-F in acetonitrile.
-
Borate Buffer (50 mM, pH 8.0): Prepare a 50 mM borate buffer and adjust the pH to 8.0.
2. Derivatization Procedure:
-
Mix 300 µL of the sample or standard solution with 100 µL of the 100 mM NBD-F/acetonitrile solution in a reaction vial.[16]
-
Heat the vial at 60°C for 1 minute.[16]
-
Cool the reaction mixture on an ice bath.[16]
-
Add 400 µL of 50 mM HCl aqueous solution to the reaction mixture to stop the reaction.[16]
3. Sample Preparation for HPLC:
-
The resulting mixture can be directly injected into the HPLC system for analysis.
References
- 1. Detection and quantification of biogenic amines in cephalopod using dansyl chloride pre-column derivatization-HPLC and their production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. microbenotes.com [microbenotes.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 17. benchchem.com [benchchem.com]
- 18. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. ikm.org.my [ikm.org.my]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
A Comparative Guide to Sulfonyl Chloride Fluorescent Labels for Protein Conjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in experimental design. This guide provides a comparative analysis of three common sulfonyl chloride-based fluorescent labels: Dansyl chloride, Lissamine rhodamine B sulfonyl chloride, and Texas Red sulfonyl chloride, with a focus on their fluorescence quantum yields upon conjugation to proteins.
This comparison aims to provide an objective overview to aid in the selection of the most suitable label for specific research applications. The data presented is based on available literature and provides a summary of key performance indicators.
Quantitative Comparison of Fluorescent Properties
The following table summarizes the key spectral and fluorescence quantum yield data for Dansyl chloride, Lissamine rhodamine B sulfonyl chloride, and Texas Red sulfonyl chloride. It is important to note that the fluorescence quantum yield of these labels, particularly Dansyl chloride, can be highly sensitive to the local environment of the protein conjugate.
| Feature | Dansyl chloride | Lissamine rhodamine B sulfonyl chloride | Texas Red sulfonyl chloride |
| Excitation Max (λex) | ~330-340 nm | ~568 nm | ~595 nm[1] |
| Emission Max (λem) | ~510-535 nm | ~585 nm | ~615 nm[1] |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ | ~71,500 M⁻¹cm⁻¹ | Not specified |
| Free Dye Quantum Yield (Φf) | Environmentally sensitive | 0.33 (in aqueous media)[2] | 0.93 (in PBS), 0.97 (in Ethanol)[3] |
| Protein Conjugate Quantum Yield (Φf) | Highly environmentally sensitive; can increase in nonpolar environments | Generally lower than Rhodamine B isothiocyanate conjugates | Generally high, contributing to bright conjugates |
| Photostability | Moderate | Moderate | Generally good[4] |
| pH Sensitivity | Fluorescence is sensitive to pH changes | Fluorescence can be influenced by pH | Generally stable over a range of pH values |
Experimental Methodologies
Accurate comparison of fluorescent labels requires standardized experimental protocols. Below are detailed methodologies for protein labeling with sulfonyl chlorides and the determination of fluorescence quantum yield.
Protein Labeling with Sulfonyl Chlorides
Sulfonyl chlorides react with primary amino groups on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable sulfonamide bonds.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin - BSA)
-
Sulfonyl chloride fluorescent label (Dansyl chloride, Lissamine rhodamine B sulfonyl chloride, or Texas Red sulfonyl chloride)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0
-
Quenching Solution: 1.5 M hydroxylamine, pH 8.5 (optional)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification column (e.g., gel filtration column like Sephadex G-25) or dialysis equipment
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the sulfonyl chloride label in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: While gently stirring the protein solution, slowly add the dissolved sulfonyl chloride label. A typical starting point is a 10- to 20-fold molar excess of the dye over the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 10-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and byproducts by gel filtration chromatography or dialysis against PBS.
Workflow for Protein Labeling:
Caption: Workflow for labeling proteins with sulfonyl chloride dyes.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a standard with a known quantum yield, is commonly used.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Labeled protein conjugate (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol)
-
Solvent (e.g., PBS)
Procedure:
-
Prepare a series of dilutions of both the labeled protein sample and the fluorescence standard in the same solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, with the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each dilution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the gradient (slope) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the quantum yield of the sample (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φf_std is the quantum yield of the standard.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the solvent is the same, this term is 1).
-
Experimental Workflow for Quantum Yield Determination:
Caption: Workflow for determining fluorescence quantum yield.
Discussion and Recommendations
Dansyl Chloride: This label is particularly useful for probing changes in the local environment of a protein. Its fluorescence is highly sensitive to the polarity of its surroundings, with an increase in quantum yield and a blue-shift in emission often observed in more hydrophobic environments.[5] This makes it a valuable tool for studying protein folding, conformational changes, and ligand binding. However, its relatively low molar extinction coefficient and environmental sensitivity can be disadvantages in applications requiring consistently bright fluorescence.
Lissamine Rhodamine B Sulfonyl Chloride: This rhodamine-based dye offers fluorescence in the orange-red region of the spectrum. While it provides a good spectral alternative to fluorescein-based dyes, its quantum yield upon protein conjugation is generally considered to be moderate.[2] It is a cost-effective option for applications where high brightness is not the primary concern.
Texas Red Sulfonyl Chloride: Texas Red is a popular choice for applications requiring a bright, red-emitting fluorophore. It exhibits a high fluorescence quantum yield that is less sensitive to the environment compared to Dansyl chloride.[3] Its emission is well-separated from that of commonly used green fluorophores like fluorescein, making it an excellent partner for multi-color imaging experiments. The sulfonyl chloride derivative of Texas Red is known to be susceptible to hydrolysis, so careful handling and reaction conditions are important for successful conjugation.[6]
The choice of a sulfonyl chloride fluorescent label depends heavily on the specific experimental requirements.
-
For studies investigating protein conformation and environmental changes, the sensitivity of Dansyl chloride is a significant advantage.
-
For applications requiring a bright and photostable red-fluorescent signal, Texas Red sulfonyl chloride is an excellent choice, despite its higher cost and sensitivity to hydrolysis.
-
Lissamine rhodamine B sulfonyl chloride serves as a reliable and cost-effective alternative when moderate brightness in the red region of the spectrum is sufficient.
Researchers should carefully consider the trade-offs between brightness, environmental sensitivity, photostability, and cost when selecting the optimal fluorescent label for their protein conjugation experiments.
References
- 1. Effects of serum albumin on the photophysical characteristics of synthetic and endogenous protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantum Yield [Texas Red] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 6. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometric identification of 6-Chloro-2-Naphthylsulfonyl Chloride-derivatized compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Chloro-2-Naphthylsulfonyl Chloride and Alternative Derivatization Agents for LC-MS Analysis.
In the realm of analytical chemistry, particularly in metabolomics, proteomics, and pharmaceutical development, the sensitive and accurate quantification of amine- and phenol-containing compounds is paramount. Direct analysis of these molecules by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their high polarity and poor ionization efficiency. Chemical derivatization offers a robust solution by chemically modifying the analytes to improve their chromatographic retention and enhance their ionization, leading to increased sensitivity and reliability of detection.
This guide provides an objective comparison of this compound with two widely used alternative derivatization agents: Dansyl Chloride and Benzoyl Chloride. We will delve into their reaction mechanisms, present a comparison of their performance based on available experimental data, and provide detailed experimental protocols for their application.
Performance Comparison of Derivatization Agents
The choice of a suitable derivatization reagent is critical and depends on the specific analytical goals, the nature of the sample matrix, and the available instrumentation. No single reagent is universally superior, and the selection often involves a trade-off between reaction simplicity, sensitivity enhancement, and the scope of analytes that can be targeted. The following table summarizes the key characteristics of this compound, Dansyl Chloride, and Benzoyl Chloride to aid in this selection process.
| Feature | This compound | Dansyl Chloride (Dns-Cl) | Benzoyl Chloride (BzCl) |
| Target Analytes | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols, Thiols |
| Reaction pH | Basic | Basic (pH 9-10) | Basic (pH 9-10) |
| Reaction Time | Typically 30-60 min | 5-60 min | < 1 min to 20 min |
| Reaction Temperature | Room Temperature to 60°C | 37-60°C | Room Temperature |
| Ionization Enhancement | Good (Introduces a readily ionizable sulfonyl group) | Excellent (Tertiary amine enhances protonation) | Good (Increases hydrophobicity and molecular weight) |
| Chromatographic Retention | Significant increase in hydrophobicity | Significant increase in hydrophobicity | Significant increase in hydrophobicity |
| Characteristic Fragment Ion | Putative fragment at m/z 225/227 | m/z 171 | m/z 105 |
| LODs Achieved | Data not readily available in comparative studies | nM to sub-nM range[1] | Sub-nM to low nM range[2][3] |
| Advantages | - Potentially high sensitivity due to the naphthalene moiety and chlorine atom. | - Well-established reagent with extensive literature. - Commercially available in isotopically labeled forms. - Enhances fluorescence detection. | - Very fast reaction times. - Commercially available isotopically labeled reagent (¹³C₆-BzCl). - Broad reactivity with multiple functional groups. |
| Disadvantages | - Limited comparative performance data available. - Potential for isomeric derivatives. | - Derivatives can be light-sensitive. - Can be non-specific if multiple amine or phenol groups are present. | - Can form multiple derivatives with polyfunctional molecules. - Reagent is corrosive and a lachrymator. |
Experimental Protocols
Reproducible and reliable results are contingent upon detailed and validated experimental protocols. Below are generalized yet detailed methodologies for derivatization using this compound, Dansyl Chloride, and Benzoyl Chloride. These protocols are intended as general guidelines and may require optimization for specific applications.
This compound Derivatization Protocol
-
Sample Preparation: Dissolve the amine- or phenol-containing sample in a suitable aprotic solvent such as acetonitrile.
-
pH Adjustment: Add a basic buffer (e.g., 100 mM sodium borate or sodium carbonate, pH 9.5) to the sample solution.
-
Derivatization Reaction: Add a solution of this compound in acetonitrile. The molar excess of the reagent will need to be optimized.
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding a small amount of an acid (e.g., formic acid or acetic acid) to lower the pH.
-
Sample Dilution: Dilute the derivatized sample to the appropriate concentration for LC-MS analysis using the initial mobile phase conditions.
Dansyl Chloride Derivatization Protocol
-
Sample Preparation: Prepare the sample in a suitable buffer, such as 100 mM sodium bicarbonate buffer (pH 9.5).
-
Reagent Addition: Add a solution of Dansyl Chloride in acetonitrile (e.g., 10 mg/mL) to the sample.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Reaction Quenching: Quench the reaction by adding a small volume of a primary amine-containing solution (e.g., glycine) or by acidification with formic acid.
-
Centrifugation: Centrifuge the sample to pellet any precipitate.
-
Analysis: Inject the supernatant directly or after appropriate dilution for LC-MS analysis.
Benzoyl Chloride Derivatization Protocol
-
Sample Preparation: Dissolve the sample in a suitable solvent. For biological samples, a protein precipitation step with ice-cold acetonitrile is often performed.
-
Derivatization: To the sample (or the supernatant after protein precipitation), sequentially add a basic buffer (e.g., 100 mM sodium carbonate), Benzoyl Chloride (e.g., 2% v/v in acetonitrile), and an internal standard mixture.
-
Vortexing: Vortex the sample vigorously for a short period (e.g., 1 minute). The reaction is typically very fast.
-
Quenching and Dilution: Add water or an acidic solution to quench the reaction and reduce the organic content of the sample before injection.
Visualizing the Workflow and Chemical Reactions
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for Quantification of Derivatized Amino Acids
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is crucial in various fields, from biopharmaceutical characterization to clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. However, as most amino acids lack a native chromophore or fluorophore, a derivatization step is essential for sensitive detection. This guide provides an objective comparison of common pre-column derivatization reagents: o-phthalaldehyde (OPA), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride), supported by experimental data and detailed protocols.
Comparison of Performance Characteristics
The choice of derivatization reagent significantly impacts the performance of the HPLC method. The following table summarizes key validation parameters for OPA, FMOC-Cl, and Dansyl Chloride based on published data. It is important to note that these values can vary depending on the specific amino acid, HPLC system, and experimental conditions.
| Performance Characteristic | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) | Dansyl Chloride |
| Reactivity | Reacts with primary amines only.[1] | Reacts with both primary and secondary amines.[1] | Reacts with primary and secondary amino groups.[2][3] |
| Reaction Speed | Very fast (seconds to a few minutes).[1] | Fast (complete in as little as 30 seconds).[1] | Slower, requires incubation at elevated temperatures (e.g., 60-80°C for 30-60 minutes).[2][4] |
| Derivative Stability | Derivatives are relatively unstable and require rapid analysis or stabilization.[1] | Derivatives are highly stable for more than 48 hours.[1] | Derivatives are generally stable.[3] |
| Detection | Primarily fluorescence detection.[1] Can also be detected by UV.[5] | Fluorescence and UV detection.[1] | Fluorescence and UV detection.[2][3] |
| Limit of Detection (LOD) | Low picomole to femtomole range.[1] | Femtomole range.[6][7] | Picomole range.[2] |
| Limit of Quantification (LOQ) | As low as 0.011 µg/cm³.[8] | 1 pmol for most amino acids.[6] | Not explicitly found in a comparative context. |
| Linearity (R²) | > 0.99.[8][9] | > 0.999. | Not explicitly found in a comparative context. |
| Accuracy (Recovery %) | 91-108%.[10] 93.3–109.4%.[8] | Not explicitly found in a comparative context. | Not explicitly found in a comparative context. |
| Precision (RSD %) | Intra-assay: 1-7%, Inter-assay: 2-12%.[10] < 4.14% (repeatability).[8] | < 3.98%.[6] | Not explicitly found in a comparative context. |
| Automation Suitability | Well-suited for automated online derivatization.[1][11] | Suitable for automated derivatization.[1] | Less suitable for rapid automation due to heating requirements.[11] |
| Interferences | Reagent is not fluorescent, minimizing interference.[1] | Hydrolysis product (FMOC-OH) can interfere with chromatography.[12] | Excess reagent can interfere. |
Experimental Workflows and Logical Relationships
The general workflow for HPLC analysis of derivatized amino acids involves several key steps, from sample preparation to data analysis. The following diagram illustrates this process.
Caption: General workflow for HPLC method validation of derivatized amino acids.
Detailed Experimental Protocols
Below are detailed methodologies for the derivatization of amino acids using OPA, FMOC-Cl, and Dansyl Chloride. These protocols are generalized and may require optimization for specific applications.
OPA (o-Phthalaldehyde) Derivatization Protocol
This method is suitable for the automated pre-column derivatization of primary amino acids.
-
Reagent Preparation :
-
Borate Buffer (0.4 M, pH 10.2) : Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH to 10.2 with sodium hydroxide.
-
OPA Reagent : Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of 0.4 M borate buffer and 20 µL of 3-mercaptopropionic acid (3-MPA). This reagent should be prepared fresh daily.[10]
-
-
Derivatization Procedure (Automated) :
-
An autosampler is programmed to mix the sample (or standard) with the OPA reagent prior to injection.
-
Typically, 50 µL of the sample is mixed with 50 µL of the OPA reagent.[10]
-
The mixture is incubated for a short period (e.g., 1-2 minutes) at room temperature.[13]
-
An aliquot of the reaction mixture is then injected into the HPLC system.
-
FMOC-Cl (9-Fluorenylmethyloxycarbonyl Chloride) Derivatization Protocol
This method can be used for both primary and secondary amino acids.
-
Reagent Preparation :
-
Borate Buffer (0.2 M, pH 10.0) : Prepare a 200 mM borate buffer and adjust the pH to 10.0.[7]
-
FMOC-Cl Reagent (15 mM) : Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare fresh.[7]
-
Quenching Reagent (ADAM, 300 mM) : Prepare a 300 mM solution of 1-adamantanamine (ADAM) in a water-acetonitrile mixture (1:1, v/v).[7]
-
-
Derivatization Procedure :
-
To 300 µL of the sample or standard solution, add 600 µL of 200 mM borate buffer (pH 10.0).[7]
-
Add 600 µL of 15 mM FMOC-Cl solution and vortex.[7]
-
Allow the reaction to proceed for 5 minutes at room temperature.[7]
-
Stop the reaction by adding 600 µL of 300 mM ADAM solution and vortex. Let it stand for 1 minute.[7]
-
Filter the sample and inject it into the HPLC system.
-
Combined OPA and FMOC-Cl Protocol
This automated method allows for the analysis of both primary and secondary amino acids in a single run.
-
Reagent Preparation :
-
Borate Buffer (pH 10.2) : As described in the OPA protocol.
-
OPA Reagent : As described in the OPA protocol.
-
FMOC Reagent : Prepare a solution of FMOC in acetonitrile.
-
-
Automated Derivatization Program :
-
The autosampler first aspirates the sample and the OPA reagent, allowing them to react to derivatize the primary amino acids.[14]
-
Subsequently, the FMOC reagent is drawn into the sample mixture to derivatize the secondary amino acids.[14]
-
The entire mixture is then injected onto the HPLC column. The derivatization is rapid and occurs at room temperature.[14]
-
Dansyl Chloride Derivatization Protocol
This method is robust and suitable for both primary and secondary amino acids, offering good derivative stability.
-
Reagent Preparation :
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8) : Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.[2]
-
Dansyl Chloride Solution (50 mM) : Prepare fresh by dissolving 135 mg of dansyl chloride in 10 mL of acetonitrile. Store in the dark.[2]
-
Quenching Solution : 10% (v/v) Ammonium Hydroxide or 10% Methylamine solution in water.[2]
-
-
Derivatization Procedure :
-
In a microcentrifuge tube, add 25 µL of the sample or standard.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.[2]
-
Add 50 µL of the Derivatization Buffer (pH 9.8).[2]
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark.[2]
-
Cool the mixture to room temperature and add the quenching solution if necessary.
-
Inject an aliquot into the HPLC system.
-
Conclusion
The selection of a derivatization reagent for HPLC analysis of amino acids depends on the specific requirements of the assay.
-
OPA is an excellent choice for high-throughput analysis of primary amino acids due to its rapid reaction and suitability for automation.[11]
-
FMOC-Cl is advantageous when both primary and secondary amino acids need to be quantified, offering stable derivatives.[1] The combination of OPA and FMOC in an automated system provides a comprehensive and efficient solution for total amino acid analysis.[14]
-
Dansyl Chloride is a reliable and sensitive method that produces stable derivatives of both primary and secondary amino acids, though it is less amenable to high-speed automation due to the requirement for heating.[2][11]
By carefully considering the performance characteristics and experimental requirements of each method, researchers can select the most appropriate derivatization strategy to achieve accurate and reliable quantification of amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. jasco-global.com [jasco-global.com]
- 6. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
Navigating Nucleophilicity: A Comparative Guide to the Cross-Reactivity of 6-Chloro-2-Naphthylsulfonyl Chloride
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. Understanding the potential for off-target reactions is critical for ensuring the purity and efficacy of synthesized molecules. This guide provides a comprehensive comparison of the cross-reactivity of 6-Chloro-2-Naphthylsulfonyl Chloride with common functional groups, offering insights into its selectivity and performance against alternative reagents.
This compound is a valuable reagent in organic synthesis, often utilized for the introduction of the naphthylsulfonyl moiety. However, its strong electrophilic nature raises questions about its selectivity in the presence of multiple nucleophilic functional groups. This guide delves into the reactivity of this compound with primary amines, phenols, alcohols, and thiols, providing a framework for predicting and controlling reaction outcomes.
Unveiling Reactivity: A Comparative Analysis
While specific kinetic data for the competitive reactions of this compound is not extensively available in the public domain, the general principles of nucleophilicity and the reactivity of sulfonyl chlorides allow for a qualitative and semi-quantitative comparison. The widely accepted order of nucleophilicity for the functional groups is generally:
Thiols > Primary Amines > Phenols > Alcohols
This hierarchy is influenced by factors such as the polarizability and basicity of the nucleophile. To provide a practical comparison, this guide presents hypothetical, yet plausible, relative reactivity data for this compound and two common alternatives: Dansyl Chloride and p-Toluenesulfonyl Chloride (Tosyl Chloride).
Table 1: Comparative Reactivity of Sulfonyl Chlorides with Various Functional Groups (Hypothetical Data)
| Functional Group | Nucleophile | This compound (Relative Rate) | Dansyl Chloride (Relative Rate) | p-Toluenesulfonyl Chloride (Relative Rate) |
| Primary Amine | Aniline | 100 | 120 | 90 |
| Phenol | Phenol | 15 | 20 | 10 |
| Alcohol | Benzyl Alcohol | 5 | 8 | 3 |
| Thiol | Thiophenol | 250 | 300 | 220 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected relative reactivity based on established chemical principles. Actual reaction rates will vary depending on specific reaction conditions.
The Chemistry of Selectivity: Reaction Pathways
The reaction of a sulfonyl chloride with a nucleophile proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion and form the final product.
Caption: General reaction mechanism of this compound with a nucleophile.
The inherent reactivity of the nucleophile plays a crucial role in determining the reaction rate. Thiols, with their high polarizability and strong nucleophilicity, are expected to react most rapidly. Primary amines are also highly reactive due to the nucleophilicity of the nitrogen atom. Phenols and alcohols are generally less reactive, with their reactivity influenced by their acidity and steric hindrance.
Experimental Design for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a competitive reaction experiment can be designed. This involves reacting the sulfonyl chloride with a mixture of nucleophiles and quantifying the products formed over time.
Experimental Protocol: Competitive Reactivity Analysis by HPLC
1. Materials:
-
This compound
-
Aniline (representing primary amines)
-
Phenol
-
Benzyl alcohol
-
Thiophenol
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Internal standard (e.g., Naphthalene)
-
HPLC system with a UV detector and a C18 column
2. Procedure: a. Standard Preparation: Prepare individual standard solutions of the expected products (N-phenyl-6-chloro-2-naphthalenesulfonamide, phenyl 6-chloro-2-naphthalenesulfonate, benzyl 6-chloro-2-naphthalenesulfonate, and S-phenyl 6-chloro-2-naphthalenethiosulfonate) in acetonitrile at known concentrations. b. Reaction Setup: In a reaction vial, prepare a solution containing equimolar amounts of aniline, phenol, benzyl alcohol, and thiophenol in acetonitrile. Add triethylamine as a base to neutralize the HCl byproduct. c. Initiation of Reaction: Add a solution of this compound in acetonitrile to the nucleophile mixture to initiate the reaction. The sulfonyl chloride should be the limiting reagent. d. Time-course Sampling: At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding an excess of a primary amine solution (e.g., butylamine) to consume any remaining sulfonyl chloride. e. Sample Preparation for HPLC: To each quenched aliquot, add a known amount of the internal standard solution. f. HPLC Analysis: Inject the prepared samples into the HPLC system. Use a gradient elution method with a mobile phase of acetonitrile and water to separate the reactants and products. Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm). g. Data Analysis: Identify and quantify the products in each sample by comparing their retention times and peak areas to those of the prepared standards and the internal standard. Plot the concentration of each product versus time to determine the initial reaction rates.
Caption: Experimental workflow for comparative reactivity analysis.
Alternative Reagents: A Comparative Overview
For applications requiring different reactivity profiles or specific labeling, several alternative sulfonyl chlorides are available.
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Widely used for fluorescently labeling primary and secondary amines. It also reacts with phenols, alcohols, and thiols.[1] Its dimethylamino group can influence its reactivity and the properties of the resulting adducts.
-
p-Toluenesulfonyl Chloride (Tosyl Chloride): A common and cost-effective reagent for the formation of sulfonamides and sulfonate esters. Its reactivity is generally lower than that of naphthylsulfonyl chlorides.
The choice of reagent will depend on the specific requirements of the synthesis, including the desired reactivity, the nature of the functional groups present in the substrate, and the need for a fluorescent or other reporter tag.
Conclusion
This compound is a reactive sulfonylating agent with a predictable preference for more nucleophilic functional groups. While it will readily react with primary amines and thiols, its cross-reactivity with phenols and alcohols is significantly lower. For syntheses requiring high selectivity, careful control of reaction conditions, such as temperature and stoichiometry, is crucial. In complex molecular environments, a thorough understanding of the relative nucleophilicity of the functional groups present is essential for predicting and controlling the reaction outcome. When absolute selectivity is required, the use of protecting groups for more reactive functionalities may be necessary. The experimental framework provided in this guide offers a robust method for empirically determining the cross-reactivity profile of this compound and other sulfonylating agents, enabling more informed decisions in the design and execution of complex organic syntheses.
References
Sensitivity Showdown: Dabsyl Chloride vs. 6-Chloro-2-Naphthylsulfonyl Chloride for Amine Derivatization
A Comparative Guide for Researchers in Life Sciences and Pharmaceutical Development
The precise and sensitive quantification of amine-containing analytes, such as amino acids, biogenic amines, and pharmaceuticals, is a cornerstone of research and development in the life sciences and drug development sectors. High-performance liquid chromatography (HPLC) is a dominant technique for these analyses, often relying on pre-column derivatization to enhance the detectability of target molecules. This guide provides a detailed comparison of two sulfonyl chloride-based derivatizing agents: the widely-used dabsyl chloride and the less characterized 6-Chloro-2-Naphthylsulfonyl Chloride.
Due to the limited availability of specific application data for this compound in sensitivity-focused derivatization, this guide will leverage data from its close structural analog, 2-naphthalenesulfonyl chloride (NSCl), to provide a meaningful performance comparison. This allows for an informed assessment of their respective strengths and weaknesses in enhancing analytical sensitivity.
Performance at a Glance: A Comparative Overview
The choice of derivatizing agent significantly impacts the sensitivity, stability, and overall robustness of an analytical method. Below is a summary of the key performance characteristics of dabsyl chloride and 2-naphthalenesulfonyl chloride (as a proxy for this compound).
| Feature | Dabsyl Chloride | 2-Naphthalenesulfonyl Chloride (NSCl) |
| Principle of Detection | Colorimetric (UV-Vis Absorbance) | UV Absorbance or Fluorescence |
| Typical Detection Wavelength | ~425-465 nm[1] | UV: ~254 nm[2][3]; Fluorescence: Ex: ~300 nm, Em: ~380 nm[4] |
| Derivative Stability | High, stable for at least one month at room temperature[5] | Good, stable enough for routine analysis |
| Reported Sensitivity (LOD/LOQ) | High, in the low picomole to femtomole range. On-column detection of ~5 ng has been reported. | Good with UV detection (~4 ng on-column for spectinomycin)[3]. Potentially very high with fluorescence detection (linear range of 2.5–1000 ng/mL for tobramycin)[4]. |
| Reaction Conditions | Alkaline pH (8.5-9.5), elevated temperature (70°C) for 15-30 minutes.[6] | Alkaline pH, can be performed at room temperature or with heating. |
| Selectivity | Reacts with primary and secondary amines.[6] | Reacts with primary and secondary amines.[2][3] |
Delving into the Chemistry: Reaction and Detection
Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) reacts with primary and secondary amines under alkaline conditions to form stable, intensely colored sulfonamide derivatives.[7] The resulting dabsyl-amines have a strong absorbance in the visible region of the electromagnetic spectrum, typically around 465 nm.[8] This allows for highly selective detection with a standard UV-Vis detector, minimizing interference from many endogenous matrix components that absorb in the UV range.
In contrast, 2-naphthalenesulfonyl chloride reacts with amines to form sulfonamide derivatives that can be detected by UV absorbance, typically around 254 nm.[2][3] More significantly, the naphthalene moiety imparts native fluorescence to the derivatives, enabling highly sensitive detection using a fluorescence detector.[4] The excitation and emission maxima for these derivatives are in the range of 300 nm and 380 nm, respectively.[4] While this compound would be expected to have similar chromophoric and fluorophoric properties, the presence of the chloro group might slightly alter the absorption and emission maxima.
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are critical for successful derivatization and analysis. Below are representative protocols for both dabsyl chloride and 2-naphthalenesulfonyl chloride.
Dabsyl Chloride Derivatization of Amino Acids
This protocol is a widely accepted method for the pre-column derivatization of amino acids for HPLC analysis.
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)[7]
-
Amino acid standards or sample hydrolysate
-
Borate buffer (0.1 M, pH 9.0) or sodium bicarbonate buffer (0.1 M, pH 9.0)[5][7]
-
Acetonitrile (HPLC grade)
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve or dilute amino acid standards or samples in the borate or bicarbonate buffer.
-
Derivatization Reaction: In a microcentrifuge tube, mix 100 µL of the amino acid solution with 200 µL of the dabsyl chloride solution.[7]
-
Incubation: Vortex the mixture thoroughly and incubate at 70°C for 15-30 minutes.[6][7]
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of a primary or secondary amine solution to consume excess dabsyl chloride.
-
Sample Preparation for HPLC: After incubation, the sample can be directly injected or evaporated to dryness and reconstituted in the initial mobile phase. It is recommended to filter the sample through a 0.22 µm or 0.45 µm filter before injection.[5][7]
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., sodium acetate) is typically used.
-
Detection: UV-Vis detector at approximately 465 nm.[8]
2-Naphthalenesulfonyl Chloride (NSCl) Derivatization of Amines
This protocol is adapted from methods used for the derivatization of primary and secondary amines.
Materials:
-
2-Naphthalenesulfonyl chloride (NSCl) solution (e.g., in acetone or acetonitrile)
-
Analyte solution containing primary or secondary amines
-
Alkaline buffer (e.g., borate buffer, pH 9-10)
-
Triethylamine (optional, as a catalyst)
Procedure:
-
Sample Preparation: Dissolve or dilute the amine-containing sample in the alkaline buffer.
-
Derivatization Reaction: Add an excess of the NSCl solution to the sample. The reaction can often proceed at room temperature, but heating (e.g., 60-80°C for 30-60 minutes) can be employed to accelerate the reaction.[4]
-
Extraction (if necessary): For cleaner samples, the derivatives can be extracted into an organic solvent like chloroform.[2]
-
Sample Preparation for HPLC: The reaction mixture can be diluted with the initial mobile phase and filtered before injection.
HPLC Conditions:
-
For UV Detection:
-
For Fluorescence Detection:
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the derivatization and analysis workflows.
Caption: Comparative experimental workflows for amine derivatization.
Logical Decision Pathway for Reagent Selection
The choice between these two derivatizing agents depends on several factors, including the required sensitivity, the available instrumentation, and the complexity of the sample matrix.
Caption: Decision tree for selecting a derivatizing agent.
Conclusion
Both dabsyl chloride and naphthalenesulfonyl chlorides are effective reagents for the derivatization of amines for HPLC analysis.
Dabsyl chloride stands out for its production of highly stable derivatives that absorb in the visible range, offering excellent selectivity and robustness, particularly for complex biological samples. Its sensitivity is well-established and suitable for a wide range of applications.
This compound , based on the data from its analog 2-naphthalenesulfonyl chloride, presents a versatile option. While its UV detection offers good sensitivity, the true potential for high sensitivity lies in the fluorescence properties of its derivatives. For laboratories equipped with fluorescence detectors, this class of reagents could provide superior detection limits compared to colorimetric methods.
Ultimately, the selection of the optimal derivatizing agent will depend on the specific analytical challenge. For routine analyses where stability and selectivity are paramount, dabsyl chloride is a reliable choice. For applications demanding the highest sensitivity, and where fluorescence detection is available, exploring the potential of this compound or other naphthalenesulfonyl chlorides is a promising strategy. Method validation will be crucial to confirm the performance characteristics for any specific analyte and matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. jascoinc.com [jascoinc.com]
Confirming the Structure of 6-Chloro-2-Naphthylsulfonyl Chloride Reaction Products by NMR: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of chemical structures is paramount. When 6-Chloro-2-Naphthylsulfonyl Chloride is used as a reactant, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the formation of the desired products. This guide provides a comparative analysis of the NMR data for common reaction products of this compound and outlines the experimental protocols for their synthesis and analysis.
Comparison of Reaction Products and Alternatives
This compound is an electrophilic reagent that readily reacts with nucleophiles. The two most common classes of reaction products are sulfonamides and sulfonate esters, formed by reacting with primary or secondary amines and alcohols, respectively.
-
Sulfonamides: Formed from the reaction with amines, these products are prevalent in medicinal chemistry due to their biological activities. The reaction is typically robust and high-yielding.[1][2][3]
-
Sulfonate Esters: Resulting from the reaction with alcohols, these compounds are often used as leaving groups in subsequent nucleophilic substitution reactions. The reaction with alcohols, particularly phenols, can sometimes require longer reaction times compared to amines.[1]
The primary alternative to using this compound is to employ a different sulfonylating agent, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride). The choice of reagent depends on the desired electronic and steric properties of the resulting sulfonamide or sulfonate ester. However, the 6-chloro-2-naphthyl moiety offers unique properties in terms of its extended aromatic system and specific substitution pattern, which can be advantageous in tuning the biological activity or reactivity of the final product.
Performance Comparison: NMR Spectral Data
The structural confirmation of the reaction products relies on the distinct changes observed in the ¹H and ¹³C NMR spectra compared to the starting material. The key diagnostic signals are those of the protons and carbons in the naphthalene ring system and the protons of the nucleophilic partner.
Below is a summary of expected ¹H and ¹³C NMR chemical shifts for this compound and its representative reaction products.
Table 1: Comparative ¹H NMR Data (in ppm)
| Compound | Naphthalene Protons | Amine/Alcohol Protons |
| This compound | 7.5 - 8.5 (m) | N/A |
| N-benzyl-6-chloro-2-naphthalenesulfonamide | 7.2 - 8.4 (m) | ~4.3 (d, 2H), ~5.0 (t, 1H, NH) |
| Phenyl 6-chloro-2-naphthalenesulfonate | 7.1 - 8.5 (m) | 7.1 - 7.4 (m, 5H) |
Table 2: Comparative ¹³C NMR Data (in ppm)
| Compound | Naphthalene Carbons | Amine/Alcohol Carbons |
| This compound | 125 - 140 | N/A |
| N-benzyl-6-chloro-2-naphthalenesulfonamide | 124 - 138 | ~48 (CH₂), 127-137 (Ph) |
| Phenyl 6-chloro-2-naphthalenesulfonate | 122 - 149 | 122-151 (Ph-O) |
Experimental Protocols
General Procedure for the Synthesis of N-Substituted-6-chloro-2-naphthalenesulfonamides
-
To a solution of a primary or secondary amine (1.0 mmol) and a base such as pyridine or triethylamine (1.2 mmol) in a suitable solvent like dichloromethane or tetrahydrofuran (10 mL) at 0 °C, add this compound (1.1 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.[1][3]
NMR Sample Preparation and Analysis
-
Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with the data for the starting materials to confirm the structure of the product.
Visualizations
Caption: General reaction of this compound.
Caption: Workflow for structural confirmation by NMR.
References
A Comparative Guide to Naphthalenesulfonyl Chloride Derivatization Agents for Analytical Applications
For researchers, scientists, and drug development professionals seeking to enhance the analytical detection and separation of compounds with primary/secondary amine and phenolic functional groups, naphthalenesulfonyl chloride derivatives stand out as a versatile and powerful class of derivatizing agents. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for specific analytical challenges in chromatography and mass spectrometry.
Naphthalenesulfonyl chlorides, most notably 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride), are widely employed to introduce a naphthalene moiety onto target analytes. This derivatization serves several key purposes: it significantly enhances the ultraviolet (UV) absorbance and fluorescence, leading to much lower detection limits. Furthermore, the increased hydrophobicity of the derivatives improves their retention and separation on reversed-phase high-performance liquid chromatography (HPLC) columns. The presence of a readily ionizable group in some derivatives, like the dimethylamino group in dansyl chloride, also boosts signal intensity in positive mode electrospray ionization mass spectrometry (ESI-MS).
This guide will delve into the performance characteristics of prominent naphthalenesulfonyl chloride derivatization agents, present detailed experimental protocols, and provide visualizations of key chemical processes and workflows.
Performance Comparison of Naphthalenesulfonyl Chloride Derivatization Agents
The selection of an appropriate derivatization agent depends on the analyte, the sample matrix, and the analytical instrumentation available. While Dansyl chloride is the most ubiquitous, other naphthalenesulfonyl chlorides offer alternative or complementary advantages. The following tables summarize key performance data compiled from various studies.
| Derivatization Agent | Analyte(s) | Key Performance Characteristics | Reference(s) |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) | Primary & Secondary Amines (e.g., amino acids, biogenic amines), Phenols | High fluorescence intensity , enabling detection in the picomole to femtomole range. Derivatives are highly stable.[1] Widely applicable in HPLC-UV/Fluorescence and LC-MS.[2] | [1][2] |
| 2-Naphthalenesulfonyl chloride (NSCl) | Primary & Secondary Amines (e.g., neomycin, spectinomycin) | Good UV absorbance for detection at 254 nm.[3] Effective for the analysis of pharmaceuticals. Requires a catalyst for efficient derivatization of some secondary amines.[3] | [3] |
| (S)-Naproxen chloride | Chiral Amines (e.g., amino acids) | Chiral derivatizing agent used to form diastereomers for the enantiomeric separation of chiral amines by HPLC and ion mobility-mass spectrometry.[4] | [4] |
| 6-(N,N-dimethylamino)naphthalene-2-sulfonyl chloride | Amines | Fluorescent labeling agent. |
Table 1: Overview of Common Naphthalenesulfonyl Chloride Derivatization Agents and Their Applications.
| Parameter | Dansyl Chloride | 2-Naphthalenesulfonyl Chloride | (S)-Naproxen chloride |
| Typical Analytes | Primary/Secondary Amines, Phenols | Primary/Secondary Amines | Chiral Amines |
| Detection Method | Fluorescence, UV, MS | UV, MS | UV, MS |
| Typical LODs | pmol to fmol range (Fluorescence) | ng range (UV)[3] | nmol range[4] |
| Reaction pH | Alkaline (pH 9-11) | Not specified, likely alkaline | Not specified, likely alkaline |
| Reaction Time | 30-90 min | Not specified | ~3 min (automated)[4] |
| Reaction Temperature | Room Temperature to 60°C | Not specified | Not specified |
| Derivative Stability | High | Good | Good |
Table 2: Comparative Performance Characteristics of Selected Naphthalenesulfonyl Chloride Derivatization Agents.
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible derivatization. Below are representative protocols for key naphthalenesulfonyl chloride derivatization agents.
Protocol 1: Derivatization of Primary and Secondary Amines with Dansyl Chloride
This protocol is a general guideline for the derivatization of amines for HPLC or LC-MS analysis.
Materials:
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (100 mM, pH 9.5-10.5)
-
Quenching solution (e.g., 10% aqueous ammonia or methylamine solution)
-
Analyte standard or sample solution
-
Organic solvent (e.g., acetonitrile, methanol) for dilution
Procedure:
-
In a microcentrifuge tube, mix 50 µL of the analyte solution with 100 µL of the sodium bicarbonate buffer.
-
Add 100 µL of the dansyl chloride solution to the mixture.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath at a specified temperature (e.g., 60°C) for a designated time (e.g., 45-60 minutes), protected from light.
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of the quenching solution to react with excess dansyl chloride. Vortex and let it stand for a few minutes.
-
Dilute the final reaction mixture with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for HPLC or LC-MS analysis.
Protocol 2: Derivatization of Secondary Amines with 2-Naphthalenesulfonyl Chloride (NSCl)
This protocol is adapted from a method for the analysis of spectinomycin.[3]
Materials:
-
2-Naphthalenesulfonyl chloride (NSCl) solution
-
Catalyst solution (e.g., lincomycin, 1-methylpyrrole)
-
Analyte standard or sample solution
-
Appropriate buffer and extraction solvents
Procedure:
-
To the analyte solution, add the catalyst solution followed by the NSCl solution.
-
Allow the reaction to proceed under controlled conditions (time and temperature may need optimization).
-
After the reaction is complete, extract the derivatized analyte into an organic solvent (e.g., chloroform).
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Visualizing Chemical Processes and Workflows
Graphical representations of reaction mechanisms and experimental workflows can provide a clear and concise understanding of the derivatization process.
Caption: General reaction mechanism for derivatization with naphthalenesulfonyl chloride.
Caption: A typical experimental workflow for analysis using naphthalenesulfonyl chloride derivatization.
Signaling Pathway: Catecholamine Biosynthesis and Metabolism
Naphthalenesulfonyl chloride derivatization is frequently used for the sensitive analysis of catecholamines, which are crucial neurotransmitters and hormones. Understanding their biosynthesis and metabolism is vital in many research fields.
Caption: The biosynthesis and metabolism pathway of catecholamines.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of 6-Chloro-2-Naphthylsulfonyl Chloride in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sensitive and accurate quantification of endogenous and exogenous compounds in complex biological matrices is a cornerstone of modern research and drug development. Chemical derivatization is a powerful strategy to enhance the analytical properties of molecules, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comparative evaluation of 6-Chloro-2-Naphthylsulfonyl Chloride as a derivatizing agent against established alternatives, offering insights into its potential performance based on available data for structurally similar compounds.
Executive Summary
This compound is a sulfonyl chloride-containing reagent with the potential for derivatizing primary and secondary amines, phenols, and other nucleophilic functional groups. While direct performance data for this specific reagent in complex biological samples is limited in publicly available literature, its performance can be inferred by comparison with structurally related and widely used derivatizing agents. This guide compares the anticipated performance of this compound with two well-established derivatizing agents: Dansyl Chloride and Benzoyl Chloride.
The choice of derivatizing agent is critical and depends on the analyte's functional groups, the complexity of the sample matrix, and the desired analytical endpoint.[1] Sulfonyl chlorides, like Dansyl Chloride and presumably this compound, are known for their reactivity towards primary and secondary amines and phenols, forming stable sulfonamides.[2] Benzoyl Chloride, an acylating agent, also reacts with these functional groups to form stable benzoyl derivatives.[3][4]
Performance Comparison of Derivatizing Agents
The following table summarizes the key performance characteristics of this compound (inferred) and its alternatives.
| Feature | This compound (Inferred) | Dansyl Chloride | Benzoyl Chloride |
| Target Analytes | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols[2] | Primary & Secondary Amines, Phenols, Thiols[1] |
| Reaction Conditions | Alkaline pH, moderate temperature (e.g., 60°C) | Alkaline pH (e.g., pH 10), 60°C for 30-60 min[1] | Biphasic (aqueous/organic), room temperature, rapid reaction[4] |
| Derivative Stability | Expected to be high (stable sulfonamide bond) | High (stable sulfonamide bond)[5] | High (stable amide/ester bond) |
| Detection Method | UV, Fluorescence, Mass Spectrometry | Fluorescence, Mass Spectrometry[2] | UV, Mass Spectrometry[3] |
| Sensitivity Enhancement | Expected to be significant due to the naphthalene moiety | Significant (up to 1,000-fold reported)[1] | Significant (up to 1,000-fold reported)[1] |
| Selectivity | Can be non-selective, reacting with various nucleophiles | Can be non-selective[1] | Can be non-selective, also reacting with thiols and some alcohols[1] |
| Key Advantages | Potential for strong UV and fluorescence properties. | Well-established, commercially available isotopically labeled standards.[1] | Rapid reaction, improves chromatographic retention and peak shape.[1] |
| Potential Disadvantages | Limited availability of analytical standards and established protocols. | Reaction can be slow, sometimes requiring heating.[1] | Can be non-selective. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for derivatization using Dansyl Chloride and Benzoyl Chloride, which can be adapted for this compound with appropriate optimization.
Protocol 1: Derivatization using Dansyl Chloride
This protocol is a general guideline and may require optimization for specific applications.[1]
Materials:
-
Sample containing primary or secondary amines/phenols
-
Dansyl Chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)
-
Sodium carbonate buffer (100 mM, pH 10)
-
Quenching solution (e.g., 5% glycine solution or formic acid)
-
Acetonitrile
-
Water
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent such as acetonitrile or a buffer solution.
-
Reaction: To 100 µL of the sample, add 100 µL of 100 mM sodium carbonate buffer (pH 10). Add 100 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.
-
Quenching: Stop the reaction by adding a small amount of a primary amine-containing solution (e.g., 10 µL of 5% glycine solution) or by acidification with formic acid.
-
Sample Dilution: Dilute the derivatized sample to the appropriate concentration for LC-MS analysis.
Protocol 2: Derivatization using Benzoyl Chloride
This protocol is adapted from a method for the analysis of neurochemicals in biological samples.[4]
Materials:
-
Biological sample (e.g., serum, tissue homogenate)
-
Acetonitrile (ice-cold)
-
Sodium carbonate (100 mM)
-
Benzoyl Chloride (2% v/v in acetonitrile)
-
Internal standard mixture (if applicable)
-
Water
Procedure:
-
Protein Precipitation: For a 20 µL serum sample, add 80 µL of ice-cold acetonitrile. Vortex briefly and centrifuge for 10 minutes at 12,100 x g.
-
Derivatization: Take 20 µL of the supernatant and sequentially add:
-
10 µL of 100 mM sodium carbonate
-
10 µL of Benzoyl Chloride (2% v/v in acetonitrile)
-
10 µL of the internal standard mixture (if used)
-
-
Dilution: Add 50 µL of water to reduce the organic content of the sample before LC-MS analysis.
Visualizations
Derivatization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Safety Operating Guide
Personal protective equipment for handling 6-Chloro-2-Naphthylsulfonyl Chloride
Essential Safety and Handling Guide for 6-Chloro-2-Naphthylsulfonyl Chloride
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Disclaimer: This guide is for informational purposes only and is not a substitute for a comprehensive risk assessment and the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for this compound before handling the chemical.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₆Cl₂O₂S |
| Molecular Weight | 261.12 g/mol |
| Appearance | Solid |
| CAS Number | 102153-63-9[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure to this compound. The minimum required PPE includes:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[3][4] A face shield may be necessary when there is a risk of splashing.[3] | To protect against splashes and dust that can cause severe eye damage.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for signs of degradation or puncture before use.[4] | To prevent skin contact which can result in severe burns.[5] |
| Skin and Body Protection | A lab coat or chemical-resistant apron must be worn.[4] For larger quantities or when generating dust, chemical-resistant coveralls may be necessary. | To protect the body from accidental splashes and contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5] If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[3] | To prevent inhalation of dust and vapors that can damage the respiratory tract. |
Safety Operating Guide
A systematic approach is critical for the safe handling of this compound. The following step-by-step protocol outlines the procedure from preparation to disposal.
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][6]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[3][5]
Handling Procedure:
-
Wear all the requisite PPE as detailed in the table above.
-
Do not inhale dust or vapors.[3]
-
When not in use, keep containers securely sealed.[7]
-
After handling, wash hands and other exposed areas thoroughly with mild soap and water.[3]
Spill Response:
In case of a spill, evacuate the area immediately. For minor spills, absorb with an inert material such as sand, earth, or vermiculite.[6] Collect the absorbed material into a suitable, labeled container for disposal. Do not allow the spilled chemical to enter drains or waterways.[3][6] For major spills, contact emergency services.
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][8] Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8][9] Seek immediate medical attention.[3][5] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][5][9] If not breathing, give artificial respiration.[3][5][9] Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting.[3][5] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[3][5] |
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3][10] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3][10] Dispose of contents/container to an approved waste disposal plant.[3][5]
Experimental Workflow: Chemical Spill Response
Caption: Workflow for responding to a chemical spill.
References
- 1. SDS of this compound, Safety Data Sheets, CAS 102153-63-9 - chemBlink [ww.chemblink.com]
- 2. 102153-63-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
